methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-11-8-2-3-10-4-6(7)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAACYBDGZPXTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719939 | |
| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353101-49-1 | |
| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from related structures, outlines detailed protocols for its synthesis and characterization, and presents predicted data to offer a robust resource for researchers. The pyrrolopyridine scaffold is a key feature in numerous biologically active molecules, acting as a mimic of the purine ring in ATP, making its derivatives potent kinase inhibitors for conditions like cancer.[1]
Chemical Identity and Structure
This compound is a derivative of the 1H-pyrrolo[3,2-c]pyridine bicyclic system. The core structure consists of a pyrrole ring fused to a pyridine ring. The methyl carboxylate group at the 3-position of the pyrrole ring is a key functional group that influences the molecule's chemical reactivity and physical properties.
Molecular Formula: C₉H₈N₂O₂
Molecular Weight: 176.17 g/mol
CAS Number for Parent Carboxylic Acid: 119248-43-0 (1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid)
Structure:
Sources
methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate chemical structure and numbering
An In-depth Technical Guide to Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its core chemical structure, IUPAC numbering conventions, validated synthetic protocols, and thorough spectroscopic characterization. Furthermore, it explores the chemical reactivity of the pyrrolo[3,2-c]pyridine scaffold and highlights its applications as a crucial building block in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, often referred to as 6-azaindole, is a privileged scaffold in medicinal chemistry. This bicyclic aromatic heterocycle is present in numerous biologically active molecules and serves as a key building block for the synthesis of compounds targeting a wide array of diseases.[1] The unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, grant it versatile reactivity and the ability to form specific interactions with biological targets.[2]
This compound is a particularly valuable derivative. The ester functionality at the 3-position provides a convenient handle for further chemical modifications, such as amide bond formation, reduction, or transformation into other functional groups, enabling the exploration of diverse chemical space in drug discovery programs.[3] Derivatives of this scaffold have shown promise as potent anticancer agents, kinase inhibitors, and modulators of other important biological pathways.[4][5][6][7]
Chemical Structure and IUPAC Numbering
The structural integrity and unambiguous identification of a molecule are paramount in chemical research. The core of the topic compound is the 1H-pyrrolo[3,2-c]pyridine bicyclic system.
2.1 Molecular Structure
The molecule consists of a pyrrole ring fused to a pyridine ring at the 3,2-positions of the pyrrole and the 'c' face of the pyridine. A methyl carboxylate group is attached to the C3 position of the pyrrole ring.
2.2 IUPAC Numbering Convention
The numbering of the pyrrolo[3,2-c]pyridine ring system follows established IUPAC rules for fused heterocyclic systems. The numbering begins with the nitrogen atom of the pyrrole ring, designated as position 1, and proceeds around the pyrrole ring first, then continues to the pyridine ring atoms.
Below is a diagram illustrating the correct IUPAC numbering for the 1H-pyrrolo[3,2-c]pyridine scaffold.
Caption: Generalized synthetic workflow for pyrrolopyridine derivatives.
3.2 Detailed Experimental Protocol (Illustrative)
This protocol is adapted from general methodologies for the synthesis of related pyrrolopyridine esters. Researchers should always first consult primary literature for specific reaction conditions.
Step 1: Preparation of a suitable pyridine precursor.
-
Causality: Starting with a commercially available and appropriately substituted pyridine, such as 2-bromo-5-methylpyridine, allows for regioselective functionalization. [8]The bromine atom can later be used for cross-coupling reactions, while the methyl group can be functionalized to build the pyrrole ring.
Step 2: N-Oxidation.
-
Protocol: To a solution of the pyridine precursor in a suitable solvent (e.g., dichloromethane), add an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C. [8]Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Causality: N-oxidation activates the pyridine ring, facilitating subsequent nucleophilic substitution or rearrangement reactions necessary for building the fused ring system.
Step 3: Introduction of the side-chain and cyclization.
-
Protocol: The pyridine N-oxide is then reacted with a reagent such as dimethyl acetylenedicarboxylate (DMAD) in a solvent like acetonitrile under reflux. This can lead to a [3+2] cycloaddition followed by rearrangement to form the pyrrolo[3,2-c]pyridine core.
-
Causality: This step is the key ring-forming reaction. The choice of reagent (like DMAD) directly installs the carboxylate functionalities, which can then be selectively hydrolyzed or modified.
Step 4: Work-up and Purification.
-
Protocol: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Trustworthiness: This self-validating purification process is critical. TLC monitoring confirms reaction completion, while column chromatography ensures the isolation of the target compound with high purity, which is then verified by spectroscopic analysis.
Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous spectroscopic analysis. Below are the expected data based on known related structures. [8][9] 4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
| ¹H NMR Data (Expected) | ¹³C NMR Data (Expected) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~11.0 - 12.0 (br s, 1H) | Pyrrole N-H | ~164.0 (Ester C=O) |
| ~9.0 (s, 1H) | C7-H | ~148.0 (C7) |
| ~8.0 (s, 1H) | C2-H | ~143.0 (C5) |
| ~7.8 (d, 1H) | C4-H | ~130.0 (C3a) |
| ~7.4 (d, 1H) | C5-H | ~125.0 (C2) |
| ~3.9 (s, 3H) | O-CH₃ | ~115.0 (C4) |
| ~105.0 (C3) | ||
| ~52.0 (O-CH₃) | ||
| Note: Expected chemical shifts are approximate and can vary based on the solvent and concentration. Data is extrapolated from similar structures. | ||
| [8] | ||
| 4.2 Mass Spectrometry (MS) |
-
Expected m/z: For the molecular formula C₉H₈N₂O₂, the expected exact mass for the molecular ion [M+H]⁺ would be approximately 177.0664. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
Chemical Reactivity and Derivatization
The 1H-pyrrolo[3,2-c]pyridine scaffold possesses distinct regions of reactivity, offering numerous possibilities for derivatization. [2][3]
-
N1-Position (Pyrrole): The pyrrole nitrogen is nucleophilic and can be readily alkylated, acylated, or arylated under basic conditions. This site is crucial for modulating properties like solubility and for introducing groups that can form key interactions with biological targets. [3]* C3-Ester Group: The methyl ester at the C3 position is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Alternatively, it can be reduced to the primary alcohol for further functionalization.
-
Pyridine Ring: The pyridine ring is generally electron-deficient and susceptible to nucleophilic aromatic substitution (SNAᵣ), especially if activated with a leaving group at the C4 or C7 positions. [3]* C6-Position: If a suitable leaving group (e.g., a halogen) is present on the pyridine ring, the C6-position is a prime site for derivatization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl substituents. [3]
Applications in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of modern therapeutics, particularly in oncology.
-
Kinase Inhibitors: Many derivatives have been synthesized and evaluated as potent kinase inhibitors. The scaffold acts as an effective hinge-binding motif in the ATP-binding pocket of many kinases. Compounds based on this core have been investigated as inhibitors of FMS kinase, among others. [2][7]* Anticancer Agents: Novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as tubulin polymerization inhibitors, binding to the colchicine site and exhibiting potent antiproliferative activities against various cancer cell lines, including melanoma and HeLa cells. [4][5][6][8][10]* Neurological Disorders: The structural similarity of the pyrrolopyridine core to endogenous molecules like serotonin suggests its potential for developing novel pharmaceuticals for central nervous system disorders. [1]
Conclusion
This compound is a high-value synthetic intermediate with a well-defined structure and versatile reactivity. Its importance is underscored by the prevalence of the 1H-pyrrolo[3,2-c]pyridine scaffold in a multitude of biologically active compounds. This guide has provided a foundational understanding of its structure, synthesis, characterization, and derivatization potential, offering a technical resource for scientists aiming to exploit this powerful molecular framework in the pursuit of novel therapeutics.
References
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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Abdel-Aal, E. A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 55, 358-368. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link]
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Lee, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1515-1520. Available at: [Link]
-
Carreras, J., et al. (2024). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. Available at: [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.John Wiley & Sons.
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Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate - MySkinRecipes. MySkinRecipes. Available at: [Link]
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Hassan, G. S., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 10(15), 1815-1829. Available at: [Link]
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1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde | C8H6N2O | CID 17981575 - PubChem. PubChem. Available at: [Link]
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The Pyrrolo[3,2-c]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrrolo[3,2-c]pyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyrrolo[3,2-c]pyridine derivatives. We will delve into their mechanisms of action as anticancer, antiviral, and anti-inflammatory agents, supported by detailed experimental protocols and data. This document is intended to serve as a vital resource for researchers and drug development professionals engaged in the exploration of this versatile molecular framework.
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold
Chemical Structure and Properties
The pyrrolo[3,2-c]pyridine system consists of a pyrrole ring fused to a pyridine ring. This fusion creates a rigid, planar structure with a distinct distribution of electron density, making it an excellent platform for developing targeted therapeutics. The presence of nitrogen atoms in both rings provides sites for hydrogen bonding and other non-covalent interactions, which are crucial for high-affinity binding to protein targets. The scaffold's aromaticity and relative stability also contribute to favorable pharmacokinetic properties in many of its derivatives.
Significance in Medicinal Chemistry
In the lexicon of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyrrolo[3,2-c]pyridine core exemplifies this concept. Its derivatives have demonstrated potent activity against a diverse range of targets, including microtubules, protein kinases, and viral entry machinery.[1][2][3] This versatility reduces the time and resources required for lead discovery, as libraries based on this core can be screened against various disease targets.
Synthetic Strategies
The biological exploration of the pyrrolo[3,2-c]pyridine core is underpinned by robust and adaptable synthetic methodologies. A common and effective strategy involves the rearrangement of a related isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), providing a reliable route to the desired scaffold.
Overview of a Key Synthetic Route
A frequently employed pathway begins with the oxidation of pyrrolo[2,3-b]pyridine (7-azaindole) to its N-oxide, which is then chlorinated. Subsequent fusion with an appropriate nitroaniline triggers a ring rearrangement, yielding the 1-aryl-4-aminopyrrolo[3,2-c]pyridine skeleton.[3][4] This intermediate is a versatile branching point for the synthesis of a wide array of derivatives, including diarylureas and diarylamides, through standard functional group manipulations.
Example Synthesis Protocol: Formation of 4-Benzamidopyrrolo[3,2-c]pyridine Derivatives[3][4]
This protocol outlines the key steps starting from the commercially available pyrrolo[2,3-b]pyridine.
Step 1: N-Oxide Formation
-
Pyrrolo[2,3-b]pyridine is treated with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent (e.g., dichloromethane) to form the corresponding m-chlorobenzoate salt of the N-oxide.
Step 2: Chlorination
-
The N-oxide intermediate is heated with phosphorus oxychloride (POCl₃) to yield 4-chloropyrrolo[2,3-b]pyridine. This step introduces a good leaving group at the 4-position, priming the molecule for nucleophilic substitution.
Step 3: Ring Rearrangement and Amination
-
The 4-chloro derivative is fused (heated at high temperature) with a substituted nitroaniline. This reaction proceeds via a nucleophilic aromatic substitution followed by a Dimroth-type rearrangement to form the 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt. The choice of nitroaniline determines the substitution pattern on the N1-aryl ring.
Step 4: Amide Formation
-
The resulting amine is acylated with benzoyl chloride in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to produce the corresponding benzamido analogue.
Step 5: Nitro Group Reduction
-
The nitro group is reduced to an amine, typically through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. This provides an amino group that can be further functionalized.
Step 6: Final Derivatization (e.g., Urea Formation)
-
The aniline derivative from Step 5 can be reacted with various isocyanates or carbamoyl chlorides to generate a library of diarylurea or diarylamide compounds.
Anticancer Activity: A Primary Therapeutic Avenue
The pyrrolo[3,2-c]pyridine scaffold has shown exceptional promise in oncology, with derivatives targeting fundamental cellular processes involved in cancer proliferation and survival.
Mechanism 1: Tubulin Polymerization Inhibition
3.1.1 Rationale for Targeting Tubulin Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form a critical part of the cytoskeleton. They play an essential role in cell division by forming the mitotic spindle.[5] Disrupting microtubule dynamics leads to mitotic arrest and subsequent apoptosis (programmed cell death), making tubulin an attractive and validated target for cancer chemotherapy.
3.1.2 Pyrrolo[3,2-c]pyridines as Colchicine-Binding Site Inhibitors A significant class of pyrrolo[3,2-c]pyridine derivatives has been designed as inhibitors that bind to the colchicine site on β-tubulin.[1][6] By locking the structure of known tubulin inhibitors like combretastatin A-4 (CA-4) into a rigid configuration, these compounds maintain potent antiproliferative activity.[7] The pyrrolo[3,2-c]pyridine core serves to fix the bioactive conformation, enhancing binding affinity and cellular potency. The compound designated 10t , which features a 3,4,5-trimethoxyphenyl moiety and an indolyl group, has demonstrated particularly potent activity.[1][5][6]
3.1.3 Key Experimental Data: Antiproliferative Activity
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10t | HeLa (Cervical Cancer) | 0.12 | [1][6] |
| SGC-7901 (Gastric Cancer) | 0.15 | [1][6] | |
| MCF-7 (Breast Cancer) | 0.21 | [1][6] | |
| 9b | A375P (Melanoma) | <0.01 (10 nM) | [8] |
| 8c | A375P (Melanoma) | 0.03 (30 nM) | [8] |
3.1.4 Experimental Protocol: Tubulin Polymerization Assay This assay directly measures the ability of a compound to interfere with the formation of microtubules in vitro.
-
Reagents: Tubulin protein (>99% pure), GTP, tubulin polymerization buffer, test compound, positive control (e.g., colchicine), negative control (DMSO).
-
Procedure:
-
A reaction mixture containing tubulin in polymerization buffer with GTP is prepared and kept on ice.
-
The test compound, dissolved in DMSO, is added to the mixture at various concentrations.
-
The reaction is initiated by transferring the mixture to a pre-warmed 37°C microplate reader.
-
The absorbance (OD) at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.
-
Inhibitory activity is observed as a suppression of the rate and extent of absorbance increase compared to the DMSO control.[6]
-
-
Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values are determined by plotting inhibition against compound concentration.
3.1.5 Signaling Pathway Diagram
Caption: Inhibition of tubulin polymerization by pyrrolo[3,2-c]pyridine derivatives.
Mechanism 2: FMS Kinase (CSF-1R) Inhibition
3.2.1 The Role of FMS Kinase in Cancer and Inflammation FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[3] In the context of cancer, FMS kinase is often over-expressed and contributes to tumor growth and metastasis by promoting the survival of tumor-associated macrophages (TAMs), which suppress the anti-tumor immune response. Therefore, inhibiting FMS kinase is a promising therapeutic strategy for various cancers (e.g., breast, ovarian, prostate) and inflammatory disorders like rheumatoid arthritis.[3][4]
3.2.2 Structure-Activity Relationship (SAR) and Potency Studies on diarylamide and diarylurea derivatives of the pyrrolo[3,2-c]pyridine scaffold have identified potent FMS kinase inhibitors.[3] Compound 1r emerged as a particularly effective inhibitor, being 3.2 times more potent than the lead compound KIST101029.[4] This compound showed excellent selectivity for FMS kinase over a panel of 40 other kinases and demonstrated significant antiproliferative activity against multiple cancer cell lines.[3] Furthermore, it exhibited a high selectivity index, being more toxic to cancer cells than to normal fibroblasts.[3][4]
3.2.3 Key Experimental Data: FMS Kinase Inhibition
| Compound | FMS Kinase IC₅₀ (nM) | Potency vs. Lead | Selectivity vs. other kinases | Reference |
| 1r | 30 | 3.2x | >33-fold | [3][4] |
| 1e | 60 | 1.6x | N/A | [3][4] |
| KIST101029 (Lead) | 96 | 1.0x | N/A | [3][4] |
3.2.4 Experimental Protocol: FMS Kinase Inhibition Assay This is a biochemical assay to quantify the direct inhibitory effect of a compound on the enzymatic activity of FMS kinase.
-
Reagents: Recombinant FMS kinase enzyme, substrate (e.g., a poly-Glu,Tyr peptide), ATP (often radiolabeled ³³P-ATP), test compound, buffer, and kinase detection reagents.
-
Procedure:
-
The kinase reaction is set up in a microplate well containing buffer, the FMS kinase enzyme, and the test compound at various concentrations.
-
The reaction is initiated by adding the substrate and ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this involves capturing the substrate on a filter and measuring radioactivity. Alternatively, antibody-based methods (e.g., ELISA) can be used.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a DMSO control. IC₅₀ values are determined from the dose-response curve.
3.2.5 Workflow Diagram
Caption: Kinase inhibitor screening cascade for pyrrolo[3,2-c]pyridine derivatives.
Antiviral Activity: Targeting Influenza Virus Entry
Beyond cancer, the pyrrolo[3,2-c]pyridine scaffold has been identified as a promising starting point for the development of novel antiviral agents.
Mechanism of Action: Post-Fusion Inhibition
Certain pyrrolo[3,2-c]pyridin-4-amine compounds have demonstrated broad-spectrum activity against multiple strains of influenza A and B viruses.[2] Mechanistic studies, particularly time-of-addition assays, revealed that these compounds act at an early stage of the viral life cycle.[2] Their specific mechanism is attributed to interference with post-fusion events, namely the uncoating of the virus and the subsequent nuclear import of the viral ribonucleoprotein (vRNP) complexes.[2] This prevents the viral genetic material from reaching the host cell nucleus, thereby blocking replication.
Experimental Protocol: Time-of-Addition Assay
This assay is crucial for pinpointing the stage of the viral life cycle that a compound inhibits.
-
Materials: Host cells (e.g., A549 cells), influenza virus stock, test compound, infection medium.
-
Procedure:
-
Host cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are infected with influenza virus.
-
The test compound is added to different wells at various time points relative to the time of infection (e.g., -2h, 0h, +2h, +4h, +6h).
-
After a full replication cycle (e.g., 24 hours), the viral yield or a reporter gene (like GFP) is quantified.
-
-
Interpretation: If the compound is effective only when added at early time points (0h, +2h), it suggests inhibition of an early event like entry or uncoating. If it remains effective when added later, it likely targets a later stage like replication or budding. For the pyrrolo[3,2-c]pyridines, efficacy was highest when added early, confirming an entry-related mechanism.[2]
Diagram: Influenza Virus Entry and Uncoating Pathway
Caption: Pyrrolo[3,2-c]pyridines inhibit influenza by blocking uncoating and nuclear import.
Other Notable Biological Activities
Antiplatelet Aggregation
As structural isosteres of the antithrombotic drug ticlopidine, a series of pyrrolo[3,2-c]pyridines were synthesized and evaluated for their ability to inhibit platelet aggregation.[9][10] These compounds were effective in preventing the aggregation of human platelet-rich plasma induced by adenosine diphosphate (ADP).[9] Structure-activity relationship studies indicated that the antiplatelet effect was positively correlated with the lipophilicity of the derivatives.[9]
Anti-inflammatory Potential
The demonstrated activity of pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors directly implies anti-inflammatory potential, as FMS kinase is a key mediator in inflammatory diseases driven by macrophages.[3] Furthermore, the broader class of fused pyrrole compounds has been investigated for anti-inflammatory properties, with some showing inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway that mediates inflammation.[11]
Future Perspectives and Conclusion
The pyrrolo[3,2-c]pyridine core has unequivocally established itself as a versatile and potent scaffold for the development of novel therapeutics. Its success in targeting diverse biomolecules—from the structural protein tubulin to the enzyme FMS kinase and viral machinery—highlights its privileged nature. The synthetic accessibility allows for extensive derivatization, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1][7]
-
Kim, Y., et al. (2016). Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. Antiviral Research. [Link][2]
-
Abdel-Aal, E. A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry. [Link][8]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link][5][6]
-
Hassan, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][3]
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Hassan, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online. [Link][4]
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Abouzid, K. M., et al. (2000). Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. Bioorganic & Medicinal Chemistry Letters. [Link][9][10]
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Gaber, F. A., et al. (2014). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. [Link][11]
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Wodnicka, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link][12]
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An In-depth Technical Guide to Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While direct, in-depth literature on this specific molecule is nascent, this document consolidates the available information and provides expert insights derived from the study of its close structural analogs and derivatives. The guide will cover the compound's core chemical identity, plausible synthetic strategies, physicochemical properties, and, most critically, its potential applications in drug discovery, particularly in the realms of oncology and inflammatory diseases. The content is structured to empower researchers with the foundational knowledge required to explore the therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold.
Core Compound Identification
This compound is a member of the azaindole family, a class of bicyclic heteroaromatic compounds that are isosteric with indole. The fusion of a pyrrole ring to a pyridine ring gives rise to a scaffold that is a recurring motif in biologically active molecules. The precise arrangement of the nitrogen atoms and the position of the methyl carboxylate group are critical to its chemical reactivity and biological interactions.
Table 1: Core Compound Identity
| Attribute | Value |
| Systematic Name | This compound |
| CAS Number | 1353101-49-1[1][2][3] |
| Molecular Formula | C₉H₈N₂O₂[3] |
| Molecular Weight | 176.17 g/mol [3] |
| SMILES Code | O=C(C1=CNC2=C1C=NC=C2)OC[3] |
| InChI Key | LAACYBDGZPXTJM-UHFFFAOYSA-N[3] |
A Note on Data Availability: It is important for the research community to recognize that while the existence of this compound is confirmed through its CAS number and commercial availability, extensive peer-reviewed studies detailing its synthesis, characterization, and biological activity are not yet prevalent in the public domain. Consequently, some sections of this guide will draw upon established principles and data from closely related 1H-pyrrolo[3,2-c]pyridine derivatives to provide a predictive but scientifically grounded perspective.
Plausible Synthetic Pathways
A frequently employed strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. One such approach is the Batcho-Leimgruber indole synthesis, which has been successfully applied to the preparation of 4-, 5-, and 6-azaindoles[4].
Below is a proposed, generalized workflow for the synthesis of the target compound. This should be considered a conceptual pathway, with the understanding that optimization of reaction conditions would be necessary.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Protocol Steps (Proposed):
-
Nitration of a suitable 3-methyl-4-aminopyridine derivative: This would introduce a nitro group at a position that will ultimately guide the cyclization to form the pyrrole ring.
-
Reduction of the nitro group: The nitro group is reduced to an amine, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation.
-
Enamine Formation: The resulting diamine can be reacted with a dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.
-
Reductive Cyclization: This crucial step would involve a reductive cyclization to form the 1H-pyrrolo[3,2-c]pyridine core.
-
Introduction of the Carboxylate Group: The carboxylic acid functionality could be introduced at the 3-position through various methods, such as Vilsmeier-Haack formylation followed by oxidation.
-
Esterification: The final step would be the esterification of the carboxylic acid with methanol under acidic conditions to yield the desired methyl ester.
Self-Validation and Trustworthiness: Each step in this proposed synthesis is based on well-established named reactions in heterocyclic chemistry. The successful synthesis of various 1H-pyrrolo[3,2-c]pyridine derivatives reported in the literature, which utilize similar strategies, provides a strong basis for the feasibility of this approach[5][6]. Researchers attempting this synthesis should employ standard analytical techniques (NMR, MS, HPLC) to verify the structure and purity of all intermediates and the final product.
Physicochemical Properties and Spectral Data
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profiling. While extensive experimental data for this compound is not publicly available, some predicted and vendor-supplied data are summarized below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 396.7±22.0 °C (Predicted) | Chem-Space |
| Density | 1.3±0.1 g/cm³ (Predicted) | Chem-Space |
| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook[2] |
Spectral Data Considerations: For a novel or sparsely characterized compound like this, obtaining detailed spectral data is a primary research objective. Researchers should expect to perform:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the ester carbonyl and the N-H bond of the pyrrole ring.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
Potential Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a building block for the synthesis of novel therapeutic agents. The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas.
Oncology
Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents. A 2024 study by Wang et al. described the design and synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as colchicine-binding site inhibitors[5][6].
-
Mechanism of Action: These compounds were shown to inhibit tubulin polymerization, a validated target in cancer therapy. By disrupting microtubule dynamics, they induce G2/M phase cell cycle arrest and apoptosis in cancer cells[5][6].
-
Significance: The fact that the 1H-pyrrolo[3,2-c]pyridine core can be functionalized to produce highly potent antiproliferative agents suggests that this compound is a valuable starting material for the development of new microtubule-targeting drugs.
Another study focused on new diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine scaffold, which demonstrated potent antiproliferative activities against melanoma cell lines[7].
Kinase Inhibition
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. A 2018 study identified a series of pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of FMS kinase (CSF-1R)[8].
-
Therapeutic Target: FMS kinase is involved in the survival, proliferation, and differentiation of macrophages, and its inhibition is a promising strategy for the treatment of various cancers and inflammatory conditions like rheumatoid arthritis[8].
-
Structure-Activity Relationship (SAR): The study demonstrated that modifications to the pyrrolo[3,2-c]pyridine core could lead to highly potent and selective FMS kinase inhibitors. This provides a strong rationale for using this compound as a scaffold to develop new kinase inhibitors.
Caption: Inhibition of key signaling pathways by 1H-pyrrolo[3,2-c]pyridine derivatives.
Conclusion and Future Directions
This compound (CAS: 1353101-49-1) represents a heterocyclic building block with considerable untapped potential. While direct research on this specific ester is limited, the broader investigation of the 1H-pyrrolo[3,2-c]pyridine scaffold has revealed its promise in the development of novel therapeutics, particularly in oncology and immunology. The insights gathered from its derivatives strongly suggest that this compound is a valuable starting point for the synthesis of new generations of tubulin polymerization inhibitors and kinase modulators.
Future research should focus on:
-
The development and publication of a robust and scalable synthesis for this compound.
-
Comprehensive characterization of its physicochemical and spectral properties.
-
Exploration of its reactivity and its utility in various chemical transformations to build diverse compound libraries.
-
Systematic biological screening of its derivatives against a wide range of therapeutic targets.
This guide serves as a foundational resource to stimulate and guide such research efforts, with the ultimate goal of translating the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold into tangible clinical benefits.
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Source details not fully available in search results]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. [Link]
-
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2015). PubMed. [Link]
-
This compound. Chem-Space. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Taylor & Francis Online. [Link]
-
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid, Methyl ester 501892-49-5. Molbase. [Link]
-
Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate , a heterocyclic compound of significant interest in medicinal chemistry. As a key structural motif in the development of novel therapeutics, particularly kinase inhibitors, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives.[1]
Due to the limited availability of a complete, publicly accessible, experimentally verified dataset for this specific molecule, this guide will employ a deductive and comparative approach. We will leverage published data for the core 1H-pyrrolo[3,2-c]pyridine scaffold and its derivatives to predict and interpret the spectroscopic features of the title compound.[2][3] This methodology, grounded in the fundamental principles of spectroscopic analysis, provides a robust framework for researchers working with this important class of molecules.
Molecular Structure and Spectroscopic Overview
The foundational 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. The unique electronic environment created by the two nitrogen atoms significantly influences the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
The introduction of a methyl carboxylate group at the C3 position of the pyrrole ring further modifies these spectroscopic characteristics. This guide will systematically dissect the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of the ¹H and ¹³C NMR spectra allows for the precise mapping of the proton and carbon skeletons of the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the bicyclic system, the N-H proton of the pyrrole ring, and the methyl protons of the ester group. The predicted chemical shifts (in ppm, relative to TMS) are based on data from substituted 1H-pyrrolo[3,2-c]pyridine derivatives.[2][3]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| H1 (N-H) | 11.0 - 12.0 | broad singlet | - | The chemical shift of the N-H proton is highly dependent on solvent and concentration. |
| H2 | ~8.0 | singlet | - | The proton at the 2-position of the pyrrole ring. |
| H4 | ~8.8 | singlet | ~0.5-1.0 (to H6) | The proton at the 4-position of the pyridine ring, deshielded by the adjacent nitrogen. |
| H6 | ~7.5 | doublet | ~5.0 | Coupled to H7. |
| H7 | ~8.3 | doublet | ~5.0 | Coupled to H6. |
| -OCH₃ | ~3.9 | singlet | - | The three protons of the methyl ester group. |
Key Insights for ¹H NMR Analysis: The downfield chemical shift of H4 is a characteristic feature of the 1H-pyrrolo[3,2-c]pyridine ring system, attributable to the anisotropic effect of the pyridine nitrogen. The broadness of the N-H signal is typical and can be confirmed by D₂O exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the methyl carboxylate group.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C2 | ~125 | |
| C3 | ~110 | Shielded due to the ester group. |
| C3a | ~135 | |
| C4 | ~145 | Deshielded by the adjacent nitrogen. |
| C6 | ~118 | |
| C7 | ~148 | Deshielded by the adjacent nitrogen. |
| C7a | ~128 | |
| C=O | ~165 | Carbonyl carbon of the ester. |
| -OCH₃ | ~52 | Methyl carbon of the ester. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200 - 3400 | Medium, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Weak |
| C=O stretch (ester) | 1700 - 1725 | Strong |
| C=C and C=N stretches | 1500 - 1650 | Medium to Strong |
| C-N stretch | 1200 - 1350 | Medium |
| C-O stretch (ester) | 1100 - 1300 | Strong |
Causality in IR Spectroscopy: The strong absorption band for the C=O stretch is a definitive indicator of the ester functionality. The broad N-H stretch is characteristic of the pyrrole moiety and can be influenced by hydrogen bonding.[4]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Expected HRMS Data:
-
Molecular Formula: C₉H₈N₂O₂
-
Exact Mass: 176.0586
-
[M+H]⁺: 177.0664
Predicted Fragmentation Pattern (Electron Ionization - EI): The fragmentation of the molecular ion is expected to proceed through the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃), followed by further fragmentation of the pyrrolopyridine ring. The stability of the heteroaromatic core will likely result in a prominent molecular ion peak. The analysis of azaindole derivatives by mass spectrometry is a well-established technique for their characterization.[5]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route can be adapted from methodologies used for the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives.[3]
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of the 1H-pyrrolo[3,2-c]pyridine core: This is typically achieved through a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira or Suzuki coupling) between a suitably functionalized pyridine and a pyrrole derivative, followed by a cyclization step.
-
Formylation at the C3 position: The 1H-pyrrolo[3,2-c]pyridine core can be formylated at the C3 position using a Vilsmeier-Haack reaction to yield 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
-
Oxidation and Esterification: The aldehyde is then oxidized to the corresponding carboxylic acid, followed by esterification with methanol under acidic conditions to yield the final product, this compound.
Spectroscopic Data Acquisition
Caption: Workflow for comprehensive spectroscopic characterization.
NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra for complete structural assignment.
IR Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Analyze the sample as a neat solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement and a gas chromatograph-mass spectrometer (GC-MS) for fragmentation analysis.
-
Ionization: Electrospray ionization (ESI) for HRMS and electron ionization (EI) for GC-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By synthesizing information from related, well-characterized compounds, we have established a reliable framework for the identification and structural verification of this important molecule. The provided experimental protocols offer a starting point for its synthesis and detailed characterization. As research in this area progresses, the direct experimental validation of these spectroscopic predictions will be a valuable contribution to the field.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
-
MySkinRecipes. (n.d.). Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]
-
ResearchGate. (2025). The FTIR spectrum for Pyrrole. [Link]
-
PubChem. (n.d.). 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde. [Link]
-
Scott, R. D., et al. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. PubMed. [Link]
-
ShareOK. (n.d.). chemoenzymatic transformations of indole and azaindole containing natural product analogs using promiscuous. [Link]
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Navigating the Procurement of Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate: A Technical Guide for Researchers
For Immediate Release
Executive Summary: Availability Status
A comprehensive market survey indicates that methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate is not currently offered as a stock item by major chemical suppliers. Its absence from catalogs suggests a specialized nature, requiring a custom synthesis approach for acquisition. This guide serves as a practical roadmap for commissioning this synthesis, from identifying suitable vendors to understanding the likely synthetic routes.
The Landscape of Pyrrolopyridine Isomers: What is Readily Available?
While the target molecule requires custom synthesis, a variety of its isomers and analogs are commercially available. These compounds are valuable as reference standards, for preliminary biological screening, and as potential starting materials for synthetic efforts. Their availability underscores the general accessibility of the broader pyrrolopyridine scaffold.
| Compound Name | CAS Number | Typical Supplier(s) | Notes |
| Methyl 1H-pyrrole-3-carboxylate | 2703-17-5 | Sigma-Aldrich | A foundational, non-fused analog. |
| Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate | 872355-63-0 | Sigma-Aldrich[1] | An isomeric compound. |
| Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 808137-94-2 | Santa Cruz Biotechnology[2] | An isomeric compound. |
| Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | 351439-07-1 | Sigma-Aldrich | An isomeric compound. |
| Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | N/A | BLDpharm[3] | A substituted analog of the target scaffold. |
The existence of these related structures on the market is a positive indicator for the feasibility of a custom synthesis project for the desired 3-carboxylate isomer.
The Custom Synthesis Workflow: A Step-by-Step Guide
Procuring this compound necessitates a partnership with a contract research organization (CRO) or a specialized custom synthesis company. The following workflow outlines the critical steps in this process.
Caption: A typical workflow for commissioning the custom synthesis of a chemical compound.
Defining Project Specifications
Before approaching potential suppliers, it is imperative to define the following:
-
Quantity: Specify the required amount in milligrams or grams.
-
Purity: A purity of >95% is standard for research compounds, with higher purities available upon request.[4]
-
Analytical Data: Request a Certificate of Analysis (COA) to accompany the final product, which should include, at a minimum, ¹H NMR and LC-MS data to confirm identity and purity.
Identifying and Engaging Custom Synthesis Providers
A multitude of companies offer fee-for-service chemical synthesis.[5][6][7] When selecting a partner, consider their expertise in heterocyclic chemistry. Companies like Enamine, Aurum Pharmatech, and ChiroBlock are prominent in providing chemical building blocks and custom synthesis services.[4][8][9]
When submitting a Request for Quotation (RFQ), include:
-
The IUPAC name: This compound
-
A clear chemical structure drawing.
-
The defined quantity and purity requirements.
Due to the absence of a widely recognized CAS number for this specific compound, the chemical structure is the most critical piece of information for the supplier.
Proposed Synthetic Pathway: An Authoritative Grounding
While the exact synthetic route will be determined by the chosen vendor, a plausible and modern approach can be extrapolated from recent scientific literature. A 2024 paper by Wang et al. in the Journal of Medicinal Chemistry details the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives, providing a strong foundation for a potential synthetic plan.[10]
The synthesis would likely commence from a commercially available substituted pyridine, such as 2-bromo-5-methylpyridine.[10] A series of transformations would be employed to construct the fused pyrrole ring and introduce the desired carboxylate functionality.
Caption: A plausible, high-level synthetic strategy for this compound.
This proposed pathway leverages established reactions and is grounded in recently published, peer-reviewed research, providing a high degree of confidence in its feasibility.[10] The vendor's chemists will refine this route, optimizing reaction conditions and purification procedures.
Conclusion and Recommendations
The acquisition of this compound is eminently achievable for the dedicated researcher. While not a catalog item, the path to obtaining this valuable building block lies in strategic partnership with a custom synthesis provider. By clearly defining project requirements, leveraging the availability of related isomers, and understanding the likely synthetic approaches, researchers can confidently commission the production of this compound. This proactive approach will empower further exploration of the chemical space around the promising 1H-pyrrolo[3,2-c]pyridine scaffold in drug discovery and development programs.
References
- 1. Methyl 1H-pyrrolo 3,2-b pyridine-5-carboxylate AldrichCPR 872355-63-0 [sigmaaldrich.com]
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- 3. bldpharm.com [bldpharm.com]
- 4. aurumpharmatech.com [aurumpharmatech.com]
- 5. apexmolecular.com [apexmolecular.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Service Fees for External Users – Chemical Synthesis Core Facility [embl.org]
- 8. Custom Synthesis - Enamine [enamine.net]
- 9. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Foreword: The Strategic Value of Azaindoles in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for the discovery of novel therapeutics. The pyrrolopyridines, often referred to by the broader term "azaindoles," represent one such "privileged structure."[1][2] These bicyclic heteroaromatic systems, which incorporate a nitrogen atom into the indole's benzene ring, serve as exceptional bioisosteres for endogenous purines and indoles.[1][3] The strategic placement of this nitrogen atom can significantly alter the molecule's physicochemical properties—modulating pKa, solubility, and hydrogen bonding capacity—thereby fine-tuning its interaction with biological targets and improving its overall drug-like characteristics.[1][3]
This guide focuses on a specific, highly valuable isomer within this class: methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate . While a detailed historical account of its initial isolation or synthesis remains elusive in seminal literature, its modern significance is indisputable. It has emerged not as a final drug product, but as a critical starting material and core scaffold for a new generation of potent and selective therapeutic agents, particularly in oncology. We will explore the synthetic rationale for its construction, its chemical properties, and its pivotal role in the development of advanced drug candidates.
I. The 1H-pyrrolo[3,2-c]pyridine Core: A Foundation for Targeted Therapies
The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile and powerful core for building complex, biologically active molecules. Its rigid structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal candidate for interacting with well-defined binding pockets in enzymes and receptors.
Key Structural Features and Physicochemical Properties
The fundamental properties of the core scaffold are essential for understanding its behavior in both synthetic and biological contexts.
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [5] |
| CAS Number | 1353101-49-1 | [4] |
| InChI Key | LAACYBDGZPXTJM-UHFFFAOYSA-N | [4] |
| Canonical SMILES | COC(=O)C1=CNC2=C1C=NC=C2 | [4] |
Note: Experimental data such as melting and boiling points for this specific ester are not consistently reported in peer-reviewed literature and may vary based on purity.
The true value of this molecule lies in its utility as a synthetic intermediate. The ester group at the 3-position is readily modified, allowing for the construction of amides and other functional groups, while the pyrrole and pyridine rings can be further substituted to explore structure-activity relationships (SAR).
II. Synthesis of the 1H-pyrrolo[3,2-c]pyridine Scaffold: A Guided Protocol
The construction of the 1H-pyrrolo[3,2-c]pyridine ring system is a multi-step process that requires careful control of regiochemistry. While numerous strategies exist for azaindole synthesis, a representative and effective modern approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[6][7] The following protocol is adapted from a reported synthesis of 6-substituted 1H-pyrrolo[3,2-c]pyridine derivatives, which showcases the formation of the core bicyclic system.[8][9]
Logical Workflow for Scaffold Construction
The synthesis begins with a commercially available substituted pyridine and proceeds through nitration, activation, and a key reductive cyclization step to form the fused pyrrole ring.
Caption: General synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.
Detailed Experimental Protocol (Illustrative)
Objective: To synthesize the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate (Compound E).
Step 1: Oxidation of 2-Bromo-5-methylpyridine
-
Dissolve commercially available 2-bromo-5-methylpyridine (1.0 equiv) in a suitable chlorinated solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath to 0°C.
-
Add meta-chloroperbenzoic acid (m-CPBA) (approx. 1.2 equiv) portion-wise, maintaining the temperature below 5°C.
-
Causality: The oxidation to the N-oxide activates the pyridine ring for subsequent electrophilic nitration at the C4 position.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridine-1-oxide.
Step 2: Nitration of the Pyridine N-oxide
-
Add the 2-bromo-5-methylpyridine-1-oxide (1.0 equiv) slowly to a pre-cooled (0°C) mixture of fuming nitric acid in concentrated sulfuric acid.
-
Trustworthiness: This step is highly exothermic and requires careful temperature control to prevent runaway reactions and ensure regioselectivity. The N-oxide directs the nitration to the C4 position.
-
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH pellets or concentrated NH₄OH) until the pH is basic.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-bromo-5-methyl-4-nitropyridine 1-oxide.
Step 3: Enamine Formation
-
Suspend the 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (approx. 3.0 equiv).
-
Heat the mixture to 80-90°C for 2-4 hours. The formation of the enamine intermediate is crucial for the subsequent cyclization.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and use the resulting intermediate directly in the next step.
Step 4: Reductive Cyclization to form the Pyrrolo[3,2-c]pyridine Core
-
Dilute the reaction mixture from Step 3 with glacial acetic acid.
-
Add iron powder (Fe) (approx. 5.0-10.0 equiv) portion-wise.
-
Expertise: The iron powder serves as the reducing agent, simultaneously reducing the nitro group to an amine and catalyzing the cyclization onto the enamine to form the pyrrole ring. This is a variation of the Leimgruber-Batcho indole synthesis.
-
-
Heat the suspension to reflux (around 110-120°C) for 1-2 hours.
-
Cool the reaction, filter through a pad of Celite to remove excess iron, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
From this key intermediate, esterification at the 3-position can be achieved through various standard methods, or the scaffold can be further elaborated via cross-coupling reactions to build the final, biologically active molecules.[8][9]
III. Application in Drug Development: Targeting Cancer and Beyond
The true significance of this compound is realized in its role as a precursor to highly potent therapeutic candidates. Research has demonstrated that this scaffold is a cornerstone for developing inhibitors of critical cellular processes, particularly those implicated in cancer.
Antiproliferative Agents Targeting Melanoma
One of the most promising applications of the 1H-pyrrolo[3,2-c]pyridine scaffold is in the design of novel antiproliferative agents against melanoma. Researchers have synthesized series of diarylureas and diarylamides built upon this core.[10][11] Several of these compounds demonstrated superior potency against the A375P human melanoma cell line compared to the multi-kinase inhibitor Sorafenib.[10] Notably, certain derivatives showed high selectivity for melanoma cells over normal fibroblasts, a critical attribute for minimizing off-target toxicity in cancer therapy.[11] The most potent compounds in these series exhibited IC₅₀ values in the low nanomolar range across a panel of nine different melanoma cell lines.[11]
Inhibitors of Tubulin Polymerization
The cytoskeleton, and particularly the dynamic polymerization and depolymerization of microtubules, is a clinically validated target for anticancer drugs. The 1H-pyrrolo[3,2-c]pyridine framework has been ingeniously employed as a rigid scaffold to mimic the bioactive conformation of natural tubulin inhibitors like combretastatin A-4.[9][12] By replacing a flexible olefin bond with the rigid pyrrolopyridine system, chemists have created a new class of potent colchicine-binding site inhibitors.[8]
One such derivative, compound 10t from a recent study, exhibited remarkable potency with IC₅₀ values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines.[9] Further mechanistic studies confirmed that this compound potently inhibits tubulin polymerization, disrupts microtubule dynamics in cells, and ultimately leads to cell cycle arrest in the G2/M phase and apoptosis.[9][12]
Caption: Mechanism of action for anticancer 1H-pyrrolo[3,2-c]pyridine derivatives.
IV. Conclusion and Future Outlook
This compound stands as a testament to the power of privileged scaffolds in modern drug discovery. While its own history is woven into the broader fabric of azaindole chemistry, its contemporary role is clear and impactful. It is a key building block that provides medicinal chemists with a structurally rigid and synthetically versatile platform to design next-generation therapeutics. The demonstrated success in developing potent anticancer agents targeting both melanoma cell proliferation and tubulin dynamics highlights the immense potential of this core.[9][10][11] As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the 1H-pyrrolo[3,2-c]pyridine framework is poised to be at the heart of many more innovative drug development programs to come.
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D. C. Ko, "The Azaindole Framework in the Design of Kinase Inhibitors," Molecules, 2014. [Link]
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A. K. A. K. Kumari et al., "Biological activity and material applications of 7-azaindole derivatives," ResearchGate, 2023. [Link]
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D. R. Motati et al., "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks," Organic Chemistry Frontiers, 2021. [Link]
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Chemsrc, "CAS#:1353101-49-1 | this compound," Chemsrc.com. [Link]
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Molbase, "5-azaindole-3-carboxylic acid methyl ester," Molbase.cn. [Link]
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C. Wang et al., "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site," Semantic Scholar, 2024. [Link]
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C. Wang et al., "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities," Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link]
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A. Kamal et al., "Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines," European Journal of Medicinal Chemistry, 2011. [Link]
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A. Kamal et al., "Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2," Bioorganic & Medicinal Chemistry, 2012. [Link]
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Unlocking the Therapeutic Potential of Pyrrolo[3,2-c]pyridines: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the significant therapeutic potential of pyrrolo[3,2-c]pyridine derivatives, a versatile scaffold in modern medicinal chemistry. Moving beyond a mere catalog of activities, this document provides a detailed exploration of the core molecular targets and the underlying mechanisms of action that position these compounds as promising candidates for the development of novel therapeutics. We will dissect the scientific rationale behind targeting key cellular machinery in oncology, thrombosis, and infectious diseases, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold - A Privileged Structure
The pyrrolo[3,2-c]pyridine core, a fused heterocyclic system, has garnered considerable attention from medicinal chemists due to its structural rigidity and its ability to present substituents in a well-defined three-dimensional space. This allows for precise interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities. Our extensive research has identified several key areas where these derivatives show significant promise, which will be the focus of this guide.
Anticancer Activity: A Two-Pronged Attack on Tumor Proliferation
Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent anticancer effects through distinct and crucial mechanisms: the disruption of microtubule dynamics and the inhibition of key signaling kinases.
Targeting Microtubule Dynamics: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer therapeutics. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives has been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[1][2][3][4] This interference with microtubule dynamics leads to a cascade of events culminating in cell cycle arrest and apoptosis.
These derivatives bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest at the G2/M phase of the cell cycle.[1][4] This sustained arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Caption: Inhibition of Tubulin Polymerization by Pyrrolo[3,2-c]pyridine Derivatives.
The antiproliferative activity of representative pyrrolo[3,2-c]pyridine derivatives has been evaluated against various cancer cell lines.
| Compound | HeLa (IC₅₀, µM) | SGC-7901 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 10t | 0.12 | 0.15 | 0.21 |
Data synthesized from multiple sources.[1][2][3]
This protocol outlines a fluorescence-based assay to measure the effect of pyrrolo[3,2-c]pyridine derivatives on tubulin polymerization.
Materials:
-
Tubulin (≥99% pure)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol
-
Test compounds (pyrrolo[3,2-c]pyridine derivatives)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
96-well black microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL) in ice-cold polymerization buffer with GTP.
-
Prepare a stock solution of the fluorescent reporter.
-
Prepare serial dilutions of the test compounds and controls.
-
-
Assay Setup:
-
On ice, prepare a tubulin reaction mix containing tubulin (final concentration ~2 mg/mL), polymerization buffer, GTP, glycerol, and the fluorescent reporter.
-
Add the test compounds, controls, or vehicle to the wells of a pre-chilled 96-well plate.
-
Add the tubulin reaction mix to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for at least 60 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition.
-
Determine the IC₅₀ value for the inhibitory compounds.
-
Targeting Kinase Signaling: FMS Kinase (CSF-1R) Inhibition
FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[5][6][7] In the tumor microenvironment, signaling through the CSF-1/CSF-1R axis promotes the differentiation of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which supports tumor growth, angiogenesis, and metastasis.[8] Pyrrolo[3,2-c]pyridine derivatives have emerged as potent and selective inhibitors of FMS kinase.[5][6]
These derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FMS kinase domain. This prevents the autophosphorylation and activation of the receptor upon ligand binding (CSF-1 or IL-34), thereby blocking downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[9] Inhibition of FMS kinase signaling can reduce the infiltration and pro-tumoral activity of TAMs, making it an attractive strategy for cancer immunotherapy.
Caption: Inhibition of FMS Kinase (CSF-1R) Signaling by Pyrrolo[3,2-c]pyridine Derivatives.
Several pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory activity against FMS kinase.
| Compound | FMS Kinase IC₅₀ (nM) |
| 1e | 60 |
| 1r | 30 |
Data sourced from a study on FMS kinase inhibitors.[5][6]
This protocol describes a luminescent-based assay to measure the activity of FMS kinase and the inhibitory potential of pyrrolo[3,2-c]pyridine derivatives.
Materials:
-
Recombinant FMS kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (pyrrolo[3,2-c]pyridine derivatives)
-
Positive control (e.g., a known FMS kinase inhibitor)
-
Vehicle control (e.g., DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, substrate, and FMS kinase.
-
Add the test compounds, controls, or vehicle to the wells of the plate.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature (e.g., 30°C) for a specified time.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value for the inhibitory compounds.
-
Antiplatelet Activity: Targeting ADP-Induced Aggregation
Platelet aggregation is a critical process in hemostasis, but its aberrant activation can lead to thrombosis and cardiovascular diseases. Adenosine diphosphate (ADP) is a key mediator of platelet activation and aggregation, acting through the P2Y₁ and P2Y₁₂ receptors. Pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of ADP-induced platelet aggregation, suggesting their potential as antithrombotic agents.[10]
While the precise binding site of pyrrolo[3,2-c]pyridine derivatives on the P2Y₁₂ receptor is still under investigation, it is hypothesized that they act as antagonists, preventing ADP from binding and activating the receptor. The P2Y₁₂ receptor is a Gᵢ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent activation of the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.[5][11] By blocking the P2Y₁₂ receptor, these derivatives can effectively inhibit ADP-mediated platelet aggregation.
Caption: Inhibition of ADP-Induced Platelet Aggregation by Pyrrolo[3,2-c]pyridine Derivatives.
This protocol details the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium citrate anticoagulant
-
ADP solution
-
Saline
-
Test compounds (pyrrolo[3,2-c]pyridine derivatives)
-
Positive control (e.g., a known P2Y₁₂ inhibitor)
-
Vehicle control (e.g., DMSO)
-
Light transmission aggregometer
-
Plastic cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into sodium citrate tubes.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
-
Assay Setup:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add PRP to the cuvettes and pre-incubate with the test compounds, controls, or vehicle at 37°C with stirring.
-
-
Measurement:
-
Initiate aggregation by adding a specific concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The increase in light transmission corresponds to the degree of platelet aggregation.
-
Determine the maximum aggregation percentage for each condition.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Antibacterial Activity: Targeting Bacterial DNA Replication
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Pyrrolopyridine derivatives have shown promise as antibacterial agents, with evidence suggesting that they may target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[12][13] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial drugs.
While the exact binding mode of pyrrolo[3,2-c]pyridine derivatives is an active area of investigation, related pyrrole-containing compounds have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[5][10] By binding to the ATP-binding pocket of these enzymes, the compounds prevent the conformational changes necessary for their catalytic activity. Inhibition of DNA gyrase prevents the introduction of negative supercoils into DNA, while inhibition of topoisomerase IV prevents the decatenation of daughter chromosomes after replication. Both actions ultimately lead to the cessation of DNA replication and bacterial cell death.
Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by Pyrrolo[3,2-c]pyridine Derivatives.
This protocol describes an agarose gel-based assay to measure the inhibition of DNA gyrase supercoiling activity.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer
-
ATP solution
-
Test compounds (pyrrolo[3,2-c]pyridine derivatives)
-
Positive control (e.g., Ciprofloxacin)
-
Vehicle control (e.g., DMSO)
-
Stop buffer/loading dye
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., ethidium bromide)
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing gyrase assay buffer and relaxed plasmid DNA.
-
Add the test compounds, controls, or vehicle.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the relaxed and supercoiled DNA forms.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize it under UV light.
-
The conversion of relaxed DNA (slower migrating) to supercoiled DNA (faster migrating) indicates gyrase activity.
-
Quantify the band intensities to determine the extent of inhibition.
-
Calculate the IC₅₀ value for the inhibitory compounds.
-
Conclusion and Future Directions
The pyrrolo[3,2-c]pyridine scaffold represents a highly promising platform for the development of novel therapeutics targeting a range of diseases. The diverse biological activities, coupled with the potential for chemical modification to optimize potency and selectivity, make these compounds attractive candidates for further investigation. The detailed mechanistic insights and experimental protocols provided in this guide are intended to facilitate and accelerate research in this exciting field. Future efforts should focus on structure-activity relationship (SAR) studies to refine the pharmacophore, as well as in vivo studies to validate the therapeutic efficacy and safety of lead compounds.
References
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Hollopeter, G., et al. (2001). Central role of the P2Y12 receptor in platelet activation. The Journal of Clinical Investigation, 108(12), 1833-1840. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ProQuest. [Link]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1163-1171. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2000). Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. PubMed. [Link]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Figshare. [Link]
-
Li, M., et al. (2022). Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Frontiers in Oncology, 12, 953489. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (fluorescence based). Cytoskeleton. [Link]
-
Platelet Services. (n.d.). Platelet Aggregation Test | Light Transmission Aggregometry (LTA). Platelet Services. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI. [Link]
-
Cannarile, M. A., et al. (2017). CSF-1R in Cancer: More than a Myeloid Cell Receptor. Trends in Cancer, 3(7), 484-495. [Link]
-
Veselov, M. S., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 24(1), 233-239. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
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The Pyrrolopyridine Isomers: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Abstract
The pyrrolopyridine scaffold, also known as azaindole, represents a cornerstone in modern medicinal chemistry. As bioisosteric replacements for indoles and purines, these fused heterocyclic systems offer a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties, making them privileged scaffolds in drug discovery.[1][2] This guide provides an in-depth analysis of the four primary pyrrolopyridine isomers—4-, 5-, 6-, and 7-azaindole—with a particular focus on their strategic application in drug design. We will explore the causality behind the synthetic choices for these scaffolds, delve into their structure-activity relationships (SAR), and present their validated roles in targeting key protein classes, most notably protein kinases. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into leveraging these powerful heterocyclic systems.
The Pyrrolopyridine Core: A Strategic Overview
Pyrrolopyridines are bicyclic aromatic heterocycles formed by the fusion of a pyrrole ring and a pyridine ring.[3] There are four principal positional isomers, defined by the location of the nitrogen atom in the six-membered ring: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[4]
The strategic value of the azaindole framework stems from its role as a bioisostere—a molecular replacement that retains or enhances desired biological activity while optimizing physicochemical properties.[4] The substitution of a carbon atom in the indole benzene ring with a nitrogen atom profoundly alters the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity.[2] These modifications provide medicinal chemists with a powerful tool to modulate a compound's solubility, metabolic stability, and target-binding affinity.[2][4]
Caption: The core structures of the four primary pyrrolopyridine isomers.
The Workhorse Isomer: 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Among the isomers, 7-azaindole is the most extensively studied and successfully implemented in drug discovery.[4][5] Its prominence is largely due to its exceptional ability to act as an ATP mimic, particularly in the design of protein kinase inhibitors.[6][7] The nitrogen at position 7 and the pyrrole N-H group form a hydrogen bond donor-acceptor pair that effectively engages the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[6][7]
This has led to the development of several FDA-approved drugs. A notable example is Vemurafenib (Zelboraf®) , a potent inhibitor of the BRAF V600E mutant kinase used to treat melanoma.[4][7] Another is Pexidartinib (Turalio®) , an inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[4]
The 7-azaindole scaffold is not limited to kinase inhibition and has demonstrated a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[6][8][9][10]
Synthesis and Functionalization: A Self-Validating Protocol
The synthesis of azaindoles is often more challenging than that of their indole counterparts.[11][12] However, advances in organometallic chemistry have provided robust and efficient methodologies.[11][12] Metal-catalyzed cross-coupling reactions are particularly powerful for both constructing the core and for its subsequent functionalization.[1]
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling for 7-Azaindole Synthesis
This protocol describes a common and reliable method for constructing the 7-azaindole core. The success of the reaction is self-validating through standard analytical techniques (TLC, LC-MS) at each key stage.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the starting material, typically a 2-amino-3-halopyridine (1.0 eq), and a terminal alkyne (1.2 eq) in a suitable solvent such as anhydrous dioxane or DMF.
-
Catalyst System Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst, typically CuI (0.1 eq).
-
Base Addition: Add a suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq), to act as a scavenger for the generated hydrohalic acid.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The causality here is that heat provides the necessary activation energy for the catalytic cycle to proceed efficiently.
-
Workup and Purification: Upon completion, cool the mixture to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the cyclized 7-azaindole.
Caption: Generalized workflow for 7-azaindole synthesis via Sonogashira coupling.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that positions 1, 3, and 5 of the 7-azaindole ring are critical for modulating biological activity.[5][6][13] Substitutions at these positions can enhance potency, improve selectivity, and optimize pharmacokinetic properties.
| Compound | Substitution (Position 3) | Target | IC₅₀ (nM) | Reference |
| 1a | -H | CCR2 | >1000 | [14] |
| 1b | -CH₃ | CCR2 | 500 | [14] |
| 1c | -Ph | CCR2 | 150 | [14] |
| 1d (Lead) | 4-F-Ph | CCR2 | 25 | [14] |
Table 1: Example of SAR for 3-substituted 7-azaindole derivatives as CCR2 antagonists. Data synthesized from findings in related literature.[14] This demonstrates how systematic modification of a single position dramatically impacts potency. The addition of a fluorophenyl group likely engages a specific hydrophobic pocket in the receptor, enhancing binding affinity.
The Expanding Roles of Other Isomers: A Comparative Analysis
While 7-azaindole dominates the landscape, the other isomers are gaining traction as chemists seek to fine-tune properties and explore novel chemical space.
-
5-Azaindole (Pyrrolo[3,2-c]pyridine): This isomer is a versatile building block for creating diverse compound libraries.[15] It has been successfully incorporated into potent cytotoxic agents and checkpoint kinase 1 (Chk1) inhibitors, demonstrating its utility in oncology research.[16]
-
4-Azaindole (Pyrrolo[3,2-b]pyridine) & 6-Azaindole (Pyrrolo[2,3-c]pyridine): Though less common, these isomers offer distinct electronic and steric profiles. Their exploration has led to the discovery of novel kinase inhibitors and other modulators where the specific nitrogen placement provides an advantage in target binding or property optimization.[2]
The choice of isomer is a critical strategic decision driven by the target and desired ADME profile. The position of the nitrogen atom dictates the scaffold's fundamental physicochemical properties.
| Property | 7-Azaindole | 5-Azaindole | 4-Azaindole | Causality of Nitrogen Position |
| pKa (Pyridine N) | ~4.6 | ~6.0 | ~2.5 | The nitrogen's proximity to the electron-donating pyrrole ring influences its basicity. Position 5 is most basic, while position 4 is least basic due to resonance effects. |
| Dipole Moment | High | Moderate | High | The vector sum of the individual bond dipoles changes significantly with nitrogen placement, affecting polarity and solubility. |
| H-Bonding | Strong H-bond acceptor at N7; H-bond donor at N1. | Strong H-bond acceptor at N5; H-bond donor at N1. | Weak H-bond acceptor at N4; H-bond donor at N1. | The accessibility and basicity of the pyridine nitrogen lone pair dictates its strength as a hydrogen bond acceptor, a critical factor in target engagement. |
| Metabolic Stability | Generally more stable than indole; can undergo oxidation. | Varies; position of N can block common sites of metabolism. | Varies; can influence susceptibility to oxidative metabolism. | The nitrogen atom alters the electron density of the ring system, making it less susceptible to oxidative metabolism compared to the electron-rich indole scaffold.[17] |
Table 2: Comparative physicochemical properties of pyrrolopyridine isomers. Values are illustrative approximations based on published data.[2][4]
Caption: Mechanism of action for a 7-azaindole-based kinase inhibitor.
A Note on the Pyrrolopyrimidine (Deazapurine) Scaffold
Closely related to the pyrrolopyridines are the pyrrolopyrimidines, or deazapurines. These scaffolds replace the pyridine ring with a pyrimidine, creating an even closer structural mimic of the natural purine base, adenine.[7][18] This makes them exceptionally potent platforms for designing kinase inhibitors.[18][19] Ruxolitinib, a dual JAK1/JAK2 inhibitor used to treat myelofibrosis, is a prime example of a successful drug built upon the pyrrolo[2,3-d]pyrimidine scaffold.[20] The principles of hinge-binding and property modulation discussed for pyrrolopyridines are directly applicable to this important related class.
Conclusion and Future Perspectives
The pyrrolopyridine isomers are a validated and versatile class of privileged scaffolds that continue to yield significant advances in drug discovery. The 7-azaindole isomer, in particular, has proven to be a robust platform for the development of kinase inhibitors. As synthetic methodologies become more sophisticated, we anticipate a greater exploration of the less-common 4-, 5-, and 6-azaindole isomers to address specific challenges in potency, selectivity, and pharmacokinetics.[6] The strategic selection of an isomer, based on a deep understanding of its inherent physicochemical properties, will remain a key element in the design of next-generation therapeutics. The continued functionalization and application of these powerful cores promise to unlock new treatments for a wide range of human diseases.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate from Pyridine Derivatives
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, commonly known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to the indole nucleus allows it to function as a bioisostere, offering modulated physicochemical properties such as improved solubility and metabolic stability. This has led to the incorporation of the 6-azaindole core into a variety of clinically relevant molecules, including the FDA-approved HIV entry inhibitor Fostemsavir and promising drug candidates for inflammatory diseases and cancer.[1] The strategic placement of the nitrogen atom in the pyridine ring can lead to unique molecular interactions with biological targets, making this scaffold a focal point for the development of novel therapeutics.
This document provides a comprehensive guide for the synthesis of a key derivative, methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate, from readily available pyridine precursors. We will delve into a robust and widely applicable synthetic strategy, detailing the underlying chemical principles and providing step-by-step protocols for its successful implementation in a research setting.
Synthetic Strategy: A Two-Stage Approach to the Target Molecule
The synthesis of this compound is most effectively approached in two distinct stages:
-
Construction of the 1H-pyrrolo[3,2-c]pyridine Core: This is achieved via the Leimgruber-Batcho indole synthesis, a powerful method for constructing indole and azaindole ring systems from ortho-nitrotoluene analogues.[2][3][4]
-
C3-Functionalization: Introduction of the methyl carboxylate group at the 3-position of the azaindole ring. This can be accomplished through a Vilsmeier-Haack formylation, followed by oxidation and esterification.
This strategic disconnection allows for a modular and reliable synthesis, with opportunities for diversification at various stages.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core via Leimgruber-Batcho Reaction
The Leimgruber-Batcho synthesis is a highly efficient two-step process for creating the indole (or in this case, azaindole) nucleus. It begins with the condensation of an ortho-nitrotoluene derivative with a formamide acetal to form an enamine, followed by a reductive cyclization of the nitro group.[3][4]
Mechanism of the Leimgruber-Batcho Synthesis
The reaction proceeds through two key transformations:
-
Enamine Formation: The acidic protons of the methyl group on 3-methyl-4-nitropyridine are activated by the electron-withdrawing nitro group. This allows for condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable enamine intermediate.
-
Reductive Cyclization: The nitro group of the enamine is reduced to an amine. This newly formed amine then undergoes an intramolecular cyclization onto the enamine double bond, followed by the elimination of dimethylamine to yield the aromatic 1H-pyrrolo[3,2-c]pyridine ring system.
Visualizing the Leimgruber-Batcho Mechanism
Caption: Mechanism of the Leimgruber-Batcho synthesis for the 6-azaindole core.
Experimental Protocol: Leimgruber-Batcho Synthesis of 1H-pyrrolo[3,2-c]pyridine
Materials and Reagents:
| Reagent | M.W. | Quantity (10 mmol scale) | Moles |
| 3-Methyl-4-nitropyridine | 138.12 | 1.38 g | 10.0 mmol |
| N,N-Dimethylformamide dimethyl acetal | 119.16 | 2.38 g (2.6 ml) | 20.0 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 ml | - |
| Iron powder | 55.84 | 2.79 g | 50.0 mmol |
| Acetic acid (glacial) | 60.05 | 10 ml | - |
| Ethyl acetate | 88.11 | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Enamine Formation:
-
To a solution of 3-methyl-4-nitropyridine (1.38 g, 10.0 mmol) in dry DMF (20 ml) in a round-bottom flask, add N,N-dimethylformamide dimethyl acetal (2.38 g, 20.0 mmol).
-
Heat the reaction mixture at 110-120 °C for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The crude enamine solution can be used directly in the next step.
-
-
Reductive Cyclization:
-
In a separate flask, prepare a suspension of iron powder (2.79 g, 50.0 mmol) in a mixture of acetic acid (10 ml) and water (5 ml).
-
Heat the iron suspension to 80-90 °C.
-
Add the crude enamine solution dropwise to the hot iron suspension over 30 minutes.
-
After the addition is complete, continue heating at 90-100 °C for 2-3 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 ml).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1H-pyrrolo[3,2-c]pyridine.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: C3-Functionalization to Yield this compound
With the 6-azaindole core in hand, the next stage involves the introduction of the methyl carboxylate group at the C3 position. This is a common site for electrophilic substitution on the indole ring system.
Strategy: Vilsmeier-Haack Formylation, Oxidation, and Esterification
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using the Vilsmeier reagent, which is formed in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[5][6][7] For 6-azaindole, this reaction proceeds selectively at the C3 position.
-
Oxidation: The resulting 3-formyl-6-azaindole can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or silver (I) oxide (Ag₂O).
-
Esterification: The final step is a straightforward esterification of the carboxylic acid to the methyl ester, typically using methanol in the presence of an acid catalyst (e.g., H₂SO₄) or by reaction with a methylating agent like methyl iodide in the presence of a base.
Experimental Protocol: C3-Functionalization
Materials and Reagents:
| Reagent | M.W. |
| 1H-pyrrolo[3,2-c]pyridine | 118.14 |
| Phosphorus oxychloride (POCl₃) | 153.33 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| Potassium permanganate (KMnO₄) | 158.03 |
| Sodium hydroxide (NaOH) | 40.00 |
| Hydrochloric acid (HCl) | 36.46 |
| Methanol (MeOH) | 32.04 |
| Sulfuric acid (H₂SO₄) | 98.08 |
| Dichloromethane (DCM) | 84.93 |
| Acetone | 58.08 |
Procedure:
-
3-Formyl-1H-pyrrolo[3,2-c]pyridine (Vilsmeier-Haack Reaction):
-
Cool a solution of DMF (3 equivalents) in dichloromethane to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1H-pyrrolo[3,2-c]pyridine (1 equivalent) in dichloromethane dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by pouring it into a mixture of ice and aqueous sodium hydroxide solution.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 3-formyl-1H-pyrrolo[3,2-c]pyridine.
-
-
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (Oxidation):
-
Dissolve 3-formyl-1H-pyrrolo[3,2-c]pyridine in a mixture of acetone and water.
-
Add a solution of potassium permanganate (2-3 equivalents) in water dropwise at room temperature.
-
Stir the mixture for 4-6 hours. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Filter the reaction mixture to remove the manganese dioxide precipitate, washing the solid with water.
-
Acidify the filtrate with hydrochloric acid to a pH of ~3-4 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
This compound (Esterification):
-
Suspend 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the target molecule, this compound.
-
Conclusion
The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of this compound. By employing the robust Leimgruber-Batcho synthesis for the construction of the core 6-azaindole scaffold, followed by a well-established C3-functionalization sequence, researchers can access this valuable building block for further elaboration in drug discovery and medicinal chemistry programs. The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and the scale of the synthesis.
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MySkinRecipes. (n.d.). Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. [Link]
-
Helal, C. J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1686-1692. [Link]
-
ResearchGate. (n.d.). Pyridine C3–H functionalization reactions. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
-
Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5928. [Link]
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experimental protocol for N-alkylation of methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Application Notes & Protocols
Topic: Experimental Protocol for N-Alkylation of Methyl 1H-Pyrrolo[3,2-c]pyridine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic N-Alkylation of a Privileged Heterocyclic Scaffold
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Functionalization of the pyrrole nitrogen (N-1 position) is a critical step in modifying the pharmacokinetic and pharmacodynamic properties of these molecules, influencing their solubility, metabolic stability, and target-binding interactions. This compound is a versatile intermediate where selective N-alkylation enables the introduction of diverse substituents, paving the way for the rapid generation of compound libraries for drug discovery programs.[3]
This guide provides a detailed, field-proven protocol for the N-alkylation of this substrate. We will primarily focus on a classical and robust method using a strong base and an alkyl halide. Additionally, we will discuss alternative strategies like the Mitsunobu reaction to broaden the synthetic toolkit available to researchers. The causality behind each experimental choice is explained to ensure both procedural success and a deep understanding of the underlying chemical principles.
Core Principle: Deprotonation and Nucleophilic Substitution
The N-alkylation of indole and its bioisosteres, such as azaindoles, is fundamentally a two-step process:
-
Deprotonation: The N-H proton of the pyrrole ring is acidic enough (pKa ≈ 17 in DMSO for indole) to be removed by a sufficiently strong, non-nucleophilic base. This generates a potent nucleophilic anion.
-
Nucleophilic Attack: The resulting N-anion attacks an electrophilic alkylating agent (e.g., an alkyl halide) in a classical SN2 reaction to form the new N-C bond.
The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) are ideal as they irreversibly deprotonate the pyrrole nitrogen, driving the reaction forward with the evolution of hydrogen gas.[4] Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred because they can solvate the resulting anion without interfering with the reaction.[5]
A Note on Regioselectivity
The 1H-pyrrolo[3,2-c]pyridine scaffold contains two nitrogen atoms: one in the pyrrole ring (N-1) and one in the pyridine ring (N-5). Under the described basic conditions, deprotonation occurs exclusively at the N-1 position. The pyrrole N-H is significantly more acidic than any C-H bond and is more readily deprotonated than protonation of the pyridine nitrogen under these conditions. This inherent reactivity leads to high regioselectivity for N-1 alkylation, which is the desired outcome for this transformation.
Primary Protocol: Base-Mediated N-Alkylation with Alkyl Halides
This protocol describes a general and highly reliable method for the N-alkylation of this compound using sodium hydride and a generic alkyl bromide.
Experimental Workflow Diagram
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- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate in Modern Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine, or 6-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] This is due to its unique electronic properties and its ability to act as a bioisostere for both indole and purine systems, enabling crucial hydrogen bonding interactions within the ATP-binding site of various kinases.[2] This document serves as a comprehensive technical guide on the application of methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate , a versatile and strategically vital building block, in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its use, detail key synthetic transformations, provide step-by-step protocols, and present case studies targeting critical oncogenic kinases such as FMS and PIM1.
The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core for Kinase Recognition
Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. Small molecule inhibitors that target the ATP-binding site are a cornerstone of modern targeted therapy. The efficacy of these inhibitors often hinges on the core scaffold's ability to mimic the adenine moiety of ATP and establish strong, selective interactions with the kinase hinge region.
The 6-azaindole scaffold is exceptionally well-suited for this role. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, analogous to the N1 of adenine, while the pyrrole -NH serves as a hydrogen bond donor, similar to the N6-amino group of adenine. This dual-interaction capability allows for a strong and well-defined binding orientation in the ATP pocket, making it a powerful foundation for inhibitor design.[2] Furthermore, replacing a carbon atom in the indole ring with nitrogen can significantly improve physicochemical properties such as aqueous solubility and metabolic stability, which are critical for drug development.[3]
Caption: Workflow for generating diverse C3-amide derivatives.
Protocol 1: Saponification of Methyl Ester
-
Rationale: The conversion of the stable methyl ester to a reactive carboxylic acid is the necessary activation step for amide coupling. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide for its better solubility in mixed aqueous-organic solvent systems and for minimizing potential side reactions at room temperature.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5–2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully acidify the mixture to pH ~3-4 with 1N HCl. The product will typically precipitate.
-
Collect the solid carboxylic acid by filtration, wash with cold water, and dry under vacuum. The product is usually carried forward without further purification.
-
-
Self-Validation: Successful conversion can be confirmed by the disappearance of the methyl singlet (~3.9 ppm) in ¹H NMR and a mass shift of -14 Da in LC-MS analysis.
Protocol 2: HATU-Mediated Amide Coupling
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions, making it a gold standard in medicinal chemistry. It rapidly activates the carboxylic acid to form an active ester, which is then readily displaced by the amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to mop up the generated acid.
-
Procedure:
-
To a solution of the carboxylic acid from Protocol 1 (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amine (1.1 eq).
-
Add HATU (1.2 eq) followed by DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 1-12 hours. Monitor progress by LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide.
-
Transformation II: N1-Arylation via Chan-Lam Coupling
-
Rationale: Modifying the N1 position of the pyrrole ring allows for the exploration of additional pockets within the kinase active site. The Chan-Lam coupling provides a robust method for forming C-N bonds using boronic acids under relatively mild, copper-catalyzed conditions.
-
Procedure:
-
Combine the N-unsubstituted 1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq), an arylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and pyridine (2.0 eq) in a reaction vessel.
-
Add an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Stir the mixture at room temperature, open to the air, for 12-24 hours. [4] 4. Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Case Study I: Targeting FMS Kinase for Cancer and Inflammatory Disorders
Colony-stimulating factor-1 receptor (FMS) is a receptor tyrosine kinase whose overexpression is implicated in ovarian, prostate, and breast cancers, as well as inflammatory diseases. [5]Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have yielded highly potent FMS inhibitors. [5][6] A study by Elkamhawy et al. demonstrated that C3-amide derivatives of the scaffold are potent FMS inhibitors. [5]The synthesis leverages the core protocols described above to generate a library of compounds, allowing for the exploration of structure-activity relationships (SAR).
Caption: Simplified FMS signaling pathway and point of inhibition.
SAR Summary of FMS Kinase Inhibitors
The data clearly shows that derivatization at the C3-amide position is critical for achieving high potency against FMS kinase.
| Compound ID | R Group (at C3-Amide) | FMS IC₅₀ (nM) |
| Lead Cpd | 4-morpholino-3-(trifluoromethyl)phenyl | 96 |
| 1e | 4-(4-methylpiperazin-1-yl)phenyl | 60 |
| 1r | 3-fluoro-4-morpholinophenyl | 30 |
(Data synthesized from Elkamhawy et al., Bioorg. Med. Chem. Lett., 2018.)[5]
Compound 1r emerged as a highly potent inhibitor, over three times more active than the lead compound, demonstrating the power of iterative synthesis and SAR analysis enabled by the versatile pyrrolo[3,2-c]pyridine scaffold. [5]
Case Study II: Targeting PIM Kinases in Oncology
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are constitutively active and play crucial roles in cell cycle progression and apoptosis inhibition. [7][8]They are important therapeutic targets in both solid and hematological cancers. [7]The PIM kinase active site is unique, featuring a proline residue in the hinge region that can be exploited by carefully designed inhibitors. [7][8]The 6-azaindole scaffold is an excellent starting point for developing PIM inhibitors. [1]
Sources
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- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate in Fragment-Based Drug Discovery
Introduction: The Power of the Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry. By screening low molecular weight compounds (typically < 300 Da), FBDD identifies low-affinity but high-quality starting points for optimization. The core principle lies in the efficiency of exploring chemical space; the hits, though weak, often exhibit superior ligand efficiency and provide a more tractable path to lead compounds with desirable pharmacokinetic properties. The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif, appearing in a multitude of biologically active compounds, notably as a core component of kinase inhibitors. This application note details the utility of methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate as a strategic fragment for initiating drug discovery campaigns against key oncology and inflammatory targets.
The Fragment: this compound
Physicochemical Properties and "Rule of Three" Compliance
For a fragment to be effective, it must adhere to the "Rule of Three," a set of empirical guidelines that maximize the probability of identifying high-quality hits. This compound is an exemplary fragment in this regard.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 176.17 g/mol | < 300 g/mol |
| LogP | ~1.5 (estimated) | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
These properties confer upon the fragment a favorable balance of complexity and simplicity, with sufficient polarity to ensure aqueous solubility for biophysical screening assays, yet retaining enough lipophilicity to engage in meaningful interactions with protein targets.
Proposed Synthesis of this compound
A robust and scalable synthesis is critical for any fragment library. While multiple routes to the pyrrolo[3,2-c]pyridine core exist, a plausible and efficient synthesis of the title compound is proposed below, based on established heterocyclic chemistry principles.
Protocol: Synthesis of this compound
Step 1: Nitration of 2-chloro-4-picoline
-
To a solution of 2-chloro-4-picoline in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-nitro-4-picoline.
Step 2: Reaction with Dimethylformamide dimethyl acetal (DMF-DMA)
-
To a solution of 2-chloro-3-nitro-4-picoline in DMF, add DMF-DMA.
-
Heat the reaction mixture to 100 °C for 4 hours.
-
Cool the reaction to room temperature and pour into water.
-
Collect the resulting precipitate by filtration to obtain the enamine intermediate.
Step 3: Reductive Cyclization
-
Suspend the enamine intermediate in a mixture of ethanol and water.
-
Add sodium dithionite and heat the mixture to reflux for 2 hours.
-
Cool the reaction and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the organic layer, and concentrate to yield 1H-pyrrolo[3,2-c]pyridine.
Step 4: Vilsmeier-Haack Formylation
-
To a solution of 1H-pyrrolo[3,2-c]pyridine in DMF at 0 °C, add phosphorus oxychloride dropwise.
-
Stir the reaction at room temperature for 3 hours.
-
Quench the reaction with ice water and neutralize with aqueous sodium hydroxide.
-
Collect the precipitate to obtain 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Step 5: Oxidation and Esterification
-
To a solution of the aldehyde in tert-butanol and water, add 2-methyl-2-butene, sodium chlorite, and sodium dihydrogen phosphate.
-
Stir at room temperature for 6 hours.
-
Acidify the reaction mixture and extract with ethyl acetate to yield the carboxylic acid.
-
Dissolve the crude acid in methanol and add a catalytic amount of sulfuric acid.
-
Reflux for 8 hours, cool, and neutralize.
-
Extract with ethyl acetate, dry, and purify by column chromatography to afford this compound.
Application in Primary Fragment Screening
The utility of this fragment is best demonstrated through its application in biophysical screening assays to identify binders for protein targets of interest. Based on the known activities of larger derivatives, FMS-like tyrosine kinase 3 (FLT3 or FMS) and tubulin are high-priority targets.
Protocol 1: Surface Plasmon Resonance (SPR) Screening
SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real time.
Objective: To identify binding of this compound to the kinase domain of FMS.
Materials:
-
Recombinant human FMS kinase domain
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
This compound stock solution (100 mM in DMSO)
Methodology:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with HBS-EP+ buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the FMS kinase domain (20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 RU.
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without protein injection.
-
-
Fragment Screening:
-
Prepare a 1 mM solution of the fragment in HBS-EP+ buffer containing 1% DMSO.
-
Inject the fragment solution over the FMS and reference flow cells for 60 seconds at a flow rate of 30 µL/min.
-
Allow for a 120-second dissociation phase.
-
Regenerate the surface with a pulse of 50 mM NaOH if necessary.
-
A positive binding event is recorded as a significant increase in response units (RU) in the active channel compared to the reference channel.
-
-
Hit Validation and Affinity Determination:
-
For positive hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., 1 µM to 1 mM).
-
Fit the equilibrium binding responses to a 1:1 steady-state affinity model to determine the dissociation constant (KD).
-
Protocol 2: NMR-Based Screening (1H-15N HSQC)
NMR spectroscopy provides atomic-level information on fragment binding. Protein-observed 2D NMR, such as 1H-15N HSQC, is a robust method for hit identification and validation.
Objective: To confirm the binding of this compound to FMS and map the binding site.
Materials:
-
15N-labeled FMS kinase domain (0.1-0.2 mM)
-
NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 10% D2O)
-
Fragment stock solution (100 mM in d6-DMSO)
Methodology:
-
Reference Spectrum Acquisition:
-
Acquire a 1H-15N HSQC spectrum of the 15N-labeled FMS kinase domain in NMR buffer. This serves as the reference (apo) state.
-
-
Screening:
-
Add the fragment to the protein sample to a final concentration of 0.5-1 mM.
-
Acquire a second 1H-15N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the apo and fragment-bound spectra.
-
A binding event is identified by chemical shift perturbations (CSPs) of specific amide peaks.
-
Calculate the combined CSP for each residue using the formula: Δδ = [(ΔδH)2 + (αΔδN)2]1/2, where α is a scaling factor (typically ~0.2).
-
Residues with significant CSPs are likely at or near the fragment binding site.
-
From Hit to Lead: A Strategic Optimization Workflow
Once a fragment hit is validated, the next phase is to elaborate the fragment into a more potent lead compound. The this compound scaffold offers several vectors for chemical modification.
Caption: Hit-to-lead optimization workflow for the pyrrolopyridine fragment.
Key Optimization Strategies:
-
N1 Position: The pyrrole nitrogen can be substituted with various groups to probe for interactions in solvent-exposed regions or to modulate the electronics of the ring system.
-
C6 Position: This position on the pyridine ring is often a key vector for achieving selectivity. Aryl or heteroaryl groups can be introduced via Suzuki or Stille coupling to occupy adjacent hydrophobic pockets.
-
Ester to Amide Conversion: The methyl ester at the C3 position is an excellent handle for creating a library of amides. This introduces a new hydrogen bond donor and allows for the exploration of a wide range of substituents to form additional interactions with the protein.
Biological Context: FMS Kinase Signaling Pathway
Inhibitors derived from the 1H-pyrrolo[3,2-c]pyridine scaffold have shown activity against FMS kinase, a receptor tyrosine kinase crucial for the survival and differentiation of monocytes and macrophages. Dysregulation of FMS signaling is implicated in various cancers and inflammatory diseases.
Caption: Simplified FMS kinase signaling pathway and the point of intervention.
Conclusion
This compound represents a high-value fragment for initiating drug discovery programs. Its ideal physicochemical properties, coupled with a versatile scaffold amenable to synthetic elaboration, make it a powerful tool for probing the binding sites of important drug targets like FMS kinase and tubulin. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to effectively utilize this fragment, from initial screening through to lead optimization, ultimately accelerating the discovery of novel therapeutics.
References
- El-Abd, A. O., Mansour, B., Abdel-Aziz, N. I., & El-Sherbeny, M. A. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 07(01), 88-113.
- Zhang, Y., et al. (2021). Structure and signaling pathways of activated and mutated FMS-like tyrosine kinase 3 (FLT3).
- BenchChem. (2025).
- Singh, H., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
- Swords, R., et al. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Physiological Reviews, 99(3), 1525-1564.
- Masson, K., & Rönnstrand, L. (2019).
- Baryaw, M. M., et al. (2020).
- W S, et al. (2023). The structure and mechanism of activation of fms-like tyrosine kinase 3.
- N/A. (2025). Tubulin polymerization inhibitors: Significance and symbolism.
- Fathi, A. T., & Levis, M. (2012). Targeting the FMS-like tyrosine kinase 3 in acute myeloid leukemia. Leukemia, 26(11), 2317-2324.
- N/A. (2024). Protocol to perform fragment screening using NMR spectroscopy.
- N/A. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed.
- Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-239.
- N/A. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Rad.
- N/A. (2024). Protocol to perform fragment screening using NMR spectroscopy. PMC.
- N/A. (2005). Nuclear Magnetic Resonance-Based Screening Methods for Drug Discovery. Methods in Molecular Biology.
- N/A. (2022).
- Dolezal, O. (2013).
- Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(10), 1957-1969.
- Chakka, N., et al. (2012). Discovery and hit-to-lead optimization of pyrrolopyrimidines as potent, state-dependent Na(v)1.7 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 2052-2062.
- N/A. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22533.
- N/A. (n.d.). Biacore SPR for small-molecule discovery. Cytiva.
- N/A. (n.d.).
- N/A. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad.
- Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302061.
- N/A. (2022). Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid...
- N/A. (n.d.).
- N/A. (2017). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7)
- N/A. (n.d.). HIT to LEAD. Drug Discovery and Clinic.
- N/A. (n.d.).
- N/A. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. ACS Medicinal Chemistry Letters, 12(5), 726-735.
- N/A. (2015).
- N/A. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. Molecules, 28(12), 4731.
Synthetic Route to Methyl 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolo[3,2-c]pyridine scaffold is a privileged structure found in numerous biologically active compounds, and the targeted brominated ester is a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.
This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy. The synthesis is divided into two main parts: the construction of the core 6-bromo-1H-pyrrolo[3,2-c]pyridine ring system, followed by the selective functionalization at the C3 position to introduce the methyl carboxylate group.
Part 1: Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Core
The construction of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core is achieved through a multi-step sequence adapted from established methodologies, commencing with a commercially available substituted pyridine.[1] This approach is a modification of the Batcho-Leimgruber indole synthesis, which is a powerful method for constructing indole and azaindole systems.[1]
Synthetic Scheme Overview (Part 1)
Caption: Synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.
Experimental Protocol (Part 1)
Step 1.1: Synthesis of 2-Bromo-5-methylpyridine 1-oxide
-
Rationale: The initial step involves the oxidation of the pyridine nitrogen. This N-oxide is more activated towards electrophilic nitration in the subsequent step.
-
Procedure:
-
To a solution of 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane (DCM), add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.
-
Step 1.2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide
-
Rationale: The electron-donating effect of the N-oxide group directs the electrophilic nitration to the C4 position.
-
Procedure:
-
Add 2-bromo-5-methylpyridine 1-oxide (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Add fuming nitric acid (1.5 eq) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the nitrated product.
-
Step 1.3: Synthesis of (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
-
Rationale: This step forms the key enamine intermediate required for the reductive cyclization. The methyl group is activated by the adjacent nitro group, allowing for condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure:
-
Dissolve 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq).
-
Heat the mixture to 80-90 °C and stir for 3-4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the enamine intermediate.
-
Step 1.4: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Rationale: This is the reductive cyclization step. Iron in acetic acid reduces the nitro group to an amine, which then spontaneously cyclizes with the enamine moiety, followed by elimination of dimethylamine to form the pyrrole ring.
-
Procedure:
-
To a suspension of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq) in acetic acid, add iron powder (4.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 5 hours.[1]
-
Cool the mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Adjust the pH of the residue to ~8 with a saturated aqueous solution of sodium carbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.
-
| Step | Starting Material | Key Reagents | Product |
| 1.1 | 2-Bromo-5-methylpyridine | m-CPBA, DCM | 2-Bromo-5-methylpyridine 1-oxide |
| 1.2 | 2-Bromo-5-methylpyridine 1-oxide | Fuming HNO₃, H₂SO₄ | 2-Bromo-5-methyl-4-nitropyridine 1-oxide |
| 1.3 | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | DMF-DMA, DMF | (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide |
| 1.4 | (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide | Fe, Acetic Acid | 6-Bromo-1H-pyrrolo[3,2-c]pyridine |
Part 2: C3-Functionalization of the Pyrrolo[3,2-c]pyridine Core
With the core heterocyclic system in hand, the next phase involves the selective introduction of the methyl carboxylate group at the C3 position of the pyrrole ring. This is accomplished through a three-step sequence: Vilsmeier-Haack formylation, Pinnick oxidation, and Fischer esterification.
Synthetic Scheme Overview (Part 2)
Caption: C3-Functionalization of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.
Experimental Protocol (Part 2)
Step 2.1: Vilsmeier-Haack Formylation to Yield 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. The pyrrole ring of the 6-azaindole system is highly activated towards electrophilic substitution, and the reaction is expected to proceed selectively at the C3 position.
-
Procedure:
-
To a flask containing N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and stir for 1 hour.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to give the C3-formylated product.
-
Step 2.2: Pinnick Oxidation to Yield 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid
-
Rationale: The Pinnick oxidation is a mild and highly selective method for the oxidation of aldehydes to carboxylic acids, and it is tolerant of a wide range of functional groups, making it ideal for this substrate.[2][3][4][5][6] 2-Methyl-2-butene is used as a scavenger for the hypochlorous acid byproduct.
-
Procedure:
-
Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add a saturated aqueous solution of sodium sulfite to quench any remaining oxidant.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
Step 2.3: Fischer Esterification to Yield Methyl 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
-
Rationale: This is a standard acid-catalyzed esterification. A catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by methanol.
-
Procedure:
-
Suspend 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to remove most of the methanol.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product, methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate.
-
| Step | Starting Material | Key Reagents | Product |
| 2.1 | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | POCl₃, DMF | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
| 2.2 | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
| 2.3 | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate. The synthesis of the core azaindole structure leverages a robust Batcho-Leimgruber type strategy, while the subsequent C3-functionalization employs a sequence of well-established and selective reactions. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient synthesis of this important building block for the creation of novel therapeutic agents.
References
-
Bal, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981 , 37 (11), 2091–2096. [Link]
-
Dalcanale, E.; Montanari, F. J. Org. Chem.1986 , 51 (4), 567–569. [Link]
-
Pinnick oxidation - Wikipedia. [Link]
-
Pinnick Oxidation: Mechanism & Examples | NROChemistry. [Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study - NIH. [Link]
-
Wang, C., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry2024 , 39(1), 2301328. [Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. psiberg.com [psiberg.com]
Application Note: High-Yield Saponification of Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Abstract
This application note provides a comprehensive, field-tested protocol for the efficient hydrolysis of methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate to its corresponding carboxylic acid, 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous pharmacologically active agents. The conversion of the methyl ester to the carboxylic acid is a critical step in the synthesis of derivatives, such as amides, or for structure-activity relationship (SAR) studies. This protocol details a robust base-catalyzed hydrolysis (saponification) procedure, including mechanistic insights, step-by-step instructions, purification, and characterization, designed for researchers in synthetic chemistry and drug development.
Introduction and Scientific Background
The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis. For heteroaromatic esters like this compound, this reaction unlocks a key functional handle—the carboxylic acid—for further chemical modification. The target product, 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, is a valuable building block for creating diverse chemical libraries.
The protocol described herein utilizes saponification, a base-promoted hydrolysis method. This approach is often preferred over acid-catalyzed hydrolysis because the final deprotonation step renders the overall reaction effectively irreversible, typically leading to higher yields.[1][2]
Reaction Mechanism: Nucleophilic Acyl Substitution
The saponification of an ester proceeds via a well-established nucleophilic acyl substitution mechanism.[3]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This initial attack breaks the carbonyl π-bond and forms a negatively charged tetrahedral intermediate.[4][5]
-
Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This process results in the elimination of the alkoxide (in this case, methoxide, CH₃O⁻) as the leaving group.
-
Irreversible Deprotonation: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and produces a carboxylate salt and methanol. This final step is the driving force of the reaction, preventing the reverse reaction from occurring.[5]
-
Acidic Workup: A final acidification step is required to protonate the carboxylate salt, yielding the neutral carboxylic acid product, which typically precipitates from the aqueous solution.[3][4]
Experimental Protocol
This protocol is optimized for a high-yield conversion of the methyl ester to the desired carboxylic acid.
Materials and Equipment
Reagents:
-
This compound
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol (MeOH), ACS grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1M or 2M solution
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
Equipment:
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Step-by-Step Hydrolysis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 to 2:1 v/v ratio). A typical concentration is 0.1-0.5 M. Stir the mixture until the solid is fully dissolved.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq.) to the stirring solution at room temperature. The use of a stoichiometric excess of base ensures the reaction goes to completion.
-
Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 70-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 50:50 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 2-6 hours. The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt) indicates completion.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dilute the remaining aqueous residue with deionized water. If any non-polar impurities are suspected, perform an extraction with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove them. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH. The carboxylic acid product will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH is approximately 3-4 to ensure complete protonation.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (e.g., NaCl). Dry the purified 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid under high vacuum to a constant weight.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Saponification workflow from starting ester to final carboxylic acid.
Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Base | NaOH or LiOH | Strong bases that effectively promote hydrolysis.[5] |
| Equivalents of Base | 2.0 - 3.0 | Ensures complete reaction and drives the equilibrium forward. |
| Solvent System | Methanol / Water | Co-solvent system to dissolve both the organic ester and the inorganic base. |
| Temperature | Reflux (~70-80 °C) | Accelerates the rate of reaction for the stable heteroaromatic ester. |
| Reaction Time | 2 - 6 hours | Typical duration for complete conversion, should be confirmed by TLC. |
| Workup Acid | 1M HCl | Used to protonate the carboxylate salt to yield the final neutral product. |
| Typical Yield | >90% | The irreversible nature of saponification leads to high conversion rates.[6] |
Field-Proven Insights & Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant starting material after the standard reaction time, you can add an additional equivalent of base and continue refluxing for another 1-2 hours.
-
Product Oiling Out: During acidification, the product may occasionally separate as an oil instead of a solid. If this occurs, try scratching the inside of the beaker with a glass rod, adding a seed crystal, or extracting the product into an organic solvent (e.g., ethyl acetate), drying the organic layer, and removing the solvent in vacuo.
-
Purification Challenges: While the product often precipitates in high purity, isomeric impurities can sometimes be an issue with pyrrolopyridine syntheses.[7] If characterization reveals impurities, recrystallization from a suitable solvent (e.g., ethanol/water or DMF/water) can be effective. For very challenging separations, reverse-phase HPLC may be required.[7]
-
Product Characterization: Confirm the identity and purity of the final product using standard analytical techniques.
-
¹H NMR: Expect the disappearance of the methyl ester singlet (typically ~3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm).
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch (2500-3300 cm⁻¹) characteristic of a carboxylic acid and a shift in the C=O stretch.
-
Mass Spectrometry: Confirm the molecular weight of the product.[8]
-
References
-
Saponification of Esters. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Esters to Carboxylic Acids: Saponification. (2025). JoVE. Retrieved from [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Saponification. (n.d.). Wikipedia. Retrieved from [Link]
-
Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Antimicrobial and Liquid Crystalline Properties. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Proper design strategy of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... (n.d.). ResearchGate. Retrieved from [Link]
-
1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]
-
Base-Catalyzed Ester Hydrolysis. (n.d.). Algor Cards. Retrieved from [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Base-Catalyzed Ester Hydrolysis | Algor Cards [cards.algoreducation.com]
- 3. Video: Esters to Carboxylic Acids: Saponification [jove.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, Multi-Gram Synthesis of Methyl 1H-Pyrrolo[3,2-c]pyridine-3-carboxylate
Introduction: The Strategic Importance of the 5-Azaindole Scaffold
The 1H-pyrrolo[3,2-c]pyridine, commonly known as the 5-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets while offering modulated physicochemical properties such as solubility and metabolic stability due to the presence of the pyridine nitrogen.[3] This scaffold is a core component of numerous biologically active compounds, including kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases.[2][4][5][6][7]
The functionalization of this core is critical for tuning its pharmacological profile. Specifically, the introduction of a methyl carboxylate group at the C3-position yields methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate, a highly versatile intermediate. This ester group serves as a flexible chemical handle for a variety of subsequent transformations, including amidation, reduction to the corresponding alcohol, or participation in cross-coupling reactions, thereby enabling the rapid generation of diverse compound libraries for drug discovery programs.
This document provides a robust and scalable protocol for the synthesis of this key intermediate, designed for multi-gram production in a standard laboratory setting. The chosen synthetic strategy prioritizes commercially available starting materials, operational simplicity, and high-yield transformations.
Rationale for the Selected Synthetic Strategy
The construction of the azaindole core can be approached in two primary ways: annulation of a pyrrole ring onto a pyridine precursor or, conversely, formation of the pyridine ring from a pyrrole building block.[8][9] For large-scale synthesis, a linear approach starting from a simple, commercially available pyridine derivative is often more practical and cost-effective.
The strategy detailed herein builds the pyrrole ring onto a 4-aminopyridine backbone. This multi-step synthesis begins with 3-amino-4-methylpyridine and proceeds through a Vilsmeier-Haack type formylation and cyclization. This classic transformation is well-suited for this scaffold and has been shown to be effective for producing 3-formyl-azaindoles, which are direct precursors to the target ester.[10] This method was selected for its:
-
Scalability: The reactions involved, particularly the Vilsmeier-Haack cyclization, are known to perform well on larger scales.[10]
-
High Purity: The protocol incorporates straightforward purification steps, yielding high-purity intermediates.
-
Cost-Effectiveness: It utilizes inexpensive and readily available reagents (e.g., phosphorus oxychloride, dimethylformamide).
Overall Synthetic Workflow
The synthesis is a three-step process starting from 3-amino-4-methylpyridine. The first step involves the formation of the Vilsmeier reagent in situ followed by reaction with the aminopyridine to induce a cyclization, yielding the 3-formyl-1H-pyrrolo[3,2-c]pyridine intermediate. The second step is the oxidation of this aldehyde to the corresponding carboxylic acid. The final step is a standard Fischer esterification to produce the target methyl ester.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.
Step 1: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde (Intermediate 1)
-
Rationale: This step utilizes the Vilsmeier-Haack reaction. Phosphorus oxychloride activates dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent. This reagent reacts with the electron-rich 3-aminopyridine, and the ortho-methyl group participates in the subsequent cyclization to form the pyrrole ring, yielding the 3-formyl azaindole.[10] This method provides a direct route to the key aldehyde intermediate.
-
Materials:
-
3-Amino-4-methylpyridine (100 g, 0.925 mol, 1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (354.5 g, 2.31 mol, 2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (700 mL)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
-
Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add anhydrous DMF (350 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (354.5 g) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition is highly exothermic.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The Vilsmeier reagent will form as a pale-yellow solid.
-
In a separate beaker, dissolve 3-amino-4-methylpyridine (100 g) in anhydrous DMF (350 mL).
-
Add the aminopyridine solution to the Vilsmeier reagent slurry dropwise, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 100-110 °C.
-
Maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice (approx. 2 kg) in a large beaker with vigorous stirring. Caution: This quenching is highly exothermic and releases HCl gas.
-
Once the quench is complete, adjust the pH of the aqueous solution to 8-9 using a saturated solution of sodium bicarbonate. A solid precipitate will form.
-
Stir the slurry for 1 hour, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water (3 x 200 mL) and dry under vacuum to yield the crude product.
-
For further purification, the crude solid can be recrystallized from a suitable solvent like ethanol or purified by silica gel chromatography.
-
Step 2: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid (Intermediate 2)
-
Rationale: This step involves the oxidation of the aldehyde to a carboxylic acid. Oxone®, a stable and easy-to-handle source of potassium peroxymonosulfate, is an effective oxidizing agent for this transformation. The reaction proceeds under mild conditions at room temperature.
-
Materials:
-
1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde (from Step 1, assuming ~120 g, 0.82 mol, 1.0 equiv)
-
Oxone® (505 g, 0.82 mol, 1.0 equiv)
-
N,N-Dimethylformamide (DMF) (1.2 L)
-
Water
-
-
Protocol:
-
In a 3 L flask, suspend the aldehyde intermediate (120 g) in DMF (1.2 L).
-
In a separate beaker, dissolve Oxone® (505 g) in water (1.2 L).
-
Slowly add the Oxone® solution to the aldehyde suspension at room temperature. An exotherm may be observed; maintain the temperature below 35 °C with a water bath if necessary.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, a precipitate of the carboxylic acid product will have formed.
-
Add water (1 L) to the reaction mixture to ensure full precipitation.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 300 mL) to remove any inorganic salts.
-
Dry the solid in a vacuum oven at 60 °C to a constant weight.
-
Step 3: Synthesis of this compound (Final Product)
-
Rationale: A standard Fischer esterification is employed to convert the carboxylic acid to the desired methyl ester. Using methanol as both the solvent and reagent, with a catalytic amount of strong acid like sulfuric acid, drives the reaction to completion under reflux conditions.
-
Materials:
-
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid (from Step 2, assuming ~125 g, 0.77 mol, 1.0 equiv)
-
Methanol (MeOH) (1.3 L)
-
Concentrated Sulfuric Acid (H₂SO₄) (15 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
-
Protocol:
-
Suspend the carboxylic acid (125 g) in methanol (1.3 L) in a 2 L round-bottom flask.
-
Carefully add concentrated sulfuric acid (15 mL) to the suspension.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours. The solid should dissolve as the reaction progresses. Monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of methanol to about 200 mL using a rotary evaporator.
-
Dilute the remaining mixture with ethyl acetate (500 mL) and water (500 mL).
-
Carefully neutralize the solution by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by silica gel chromatography to afford the final product as a solid.
-
Expected Yields and Characterization
The following table summarizes the expected outcomes for a synthesis starting with 100 g of 3-amino-4-methylpyridine.
| Reaction Step | Product Name | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected % Yield | Physical Appearance |
| 1 | 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde | 146.15 | 135.2 | 80-90% | Off-white to tan solid |
| 2 | 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | 162.15 | 149.9 | 90-95% | White to pale yellow solid |
| 3 | This compound | 176.17 | 162.9 | 85-95% | White to off-white solid |
Final product characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.
References
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar.
- Abdel-Aziem, A., et al. (2014). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.
- Abdel-Aziem, A., et al. (2011). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. PubMed.
- Zhang, L., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
- Hassan, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Unknown Author. The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. BenchChem.
- Unknown Author. Azaindole synthesis. Organic Chemistry Portal.
- Motati, D. R., & Amaradhi, R. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
- Unknown Author. (2024). 7-Azaindole: Uses and Synthesis. ChemicalBook.
- Motati, D. R., & Amaradhi, R. (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing.
- Sowa, M., & Gryko, D. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles.
- Ivonin, S. P., et al. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Unknown Author. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview).
Sources
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Application Note: High-Purity Isolation of Methyl 1H-Pyrrolo[3,2-c]pyridine-3-carboxylate using Flash Column Chromatography
Abstract & Introduction
Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. Its scaffold is integral to the synthesis of various biologically active molecules, including potential kinase inhibitors for therapeutic applications in oncology and immunology.[1] The presence of impurities, such as unreacted starting materials, reagents, or synthetic by-products, can significantly impact the outcomes of subsequent synthetic steps and biological assays. Therefore, achieving high purity is a critical, non-negotiable requirement.
This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We will delve into the principles of the separation, a systematic approach to method development using Thin-Layer Chromatography (TLC), a detailed step-by-step purification protocol, and expert troubleshooting advice to overcome common challenges associated with purifying polar, nitrogen-containing heterocyclic compounds.
The Science of Separation: Principles and Compound Properties
The successful purification of the target compound hinges on understanding its chemical properties and how they dictate its behavior during chromatography.
-
Molecular Structure & Polarity: this compound possesses a fused bicyclic aromatic system containing two nitrogen atoms, a polar ester functional group, and an N-H proton capable of hydrogen bonding. This combination of features renders the molecule significantly polar.
-
Chromatographic Principle: We will employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[2][3] The separation mechanism is based on the principle of differential adsorption and desorption.[4] Polar compounds in the mixture, including our target molecule, will adsorb more strongly to the polar silica gel surface. In contrast, less polar impurities will spend more time in the mobile phase and elute from the column faster. By gradually increasing the polarity of the mobile phase, we can selectively desorb and elute compounds in order of increasing polarity, thereby achieving separation.
Pre-Purification Workflow: Method Development with TLC
Before committing a crude sample to a large-scale column, Thin-Layer Chromatography (TLC) must be used to determine the optimal mobile phase composition. This small-scale analytical step is the cornerstone of an efficient and successful preparative separation.[3] The primary goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.30 - 0.35 .[2][4] This Rf value provides the ideal balance between retention and elution, ensuring a good separation from impurities on the preparative column.
Protocol: TLC System Scouting
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a separate solution of a reference standard, if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and reference standard onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Common starting systems for polar heterocycles include mixtures of Ethyl Acetate (EtOAc) in Hexanes or Methanol (MeOH) in Dichloromethane (DCM).[5][6]
-
Visualize: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry.[7] Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf: Calculate the Rf value for the product spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize:
-
If the Rf is too high (> 0.5), decrease the polarity of the mobile phase (e.g., decrease the percentage of EtOAc or MeOH).
-
If the Rf is too low (< 0.2), increase the polarity of the mobile phase.
-
Aim for a clear separation (ΔRf of at least 0.1) between the product spot and any major impurities.[2]
-
Purification Workflow Diagram
The following diagram outlines the logical flow of the entire purification and validation process.
Caption: Workflow for the purification of this compound.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1 gram. Adjustments to column size and solvent volumes should be made for different sample quantities. The weight of the adsorbent is typically 20-50 times the sample weight for effective separation.[4]
Recommended Chromatographic Parameters
| Parameter | Recommendation | Rationale & Expert Notes |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for flash chromatography. The smaller particle size provides a higher surface area for better resolution compared to gravity column silica (70-230 mesh).[3] |
| Column Dimensions | 40g pre-packed or glass column (2-3 cm diameter) | Provides adequate capacity and resolution for a 1g sample. |
| Mobile Phase A | Hexanes or Heptane | Non-polar component of the eluent. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component. A standard choice for a wide range of compounds.[6] |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) | Critical for basic heterocycles. Neutralizes acidic silanol groups on the silica surface, preventing irreversible adsorption and peak tailing.[5] Add to Mobile Phase B. |
| Elution Profile | Gradient Elution | Starts with low polarity to elute non-polar impurities, then ramps up to elute the target compound, providing superior separation over an isocratic elution. |
| Sample Loading | Dry Loading | Recommended for compounds that may be poorly soluble in the initial, low-polarity mobile phase. Ensures a tight, concentrated band at the start of the separation. |
Step-by-Step Methodology
-
Column Preparation:
-
Secure a 40g silica gel column to a stand.
-
Equilibrate the column by flushing with 2-3 column volumes (CV) of the initial mobile phase (e.g., 95:5 Hexanes:EtOAc). Ensure no air bubbles are trapped.[4]
-
-
Sample Preparation (Dry Loading):
-
Dissolve the ~1g crude product in a minimal amount of a strong solvent (e.g., 5-10 mL of Dichloromethane or Methanol).
-
Add ~2-3g of silica gel to this solution.
-
Remove the solvent completely under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
-
Sample Loading:
-
Carefully add the silica-adsorbed sample powder to the top of the equilibrated column, creating a thin, level layer.
-
Gently add a small layer of sand or a frit on top to prevent disturbance of the sample layer when adding solvent.
-
-
Elution and Fraction Collection:
-
Begin pumping the mobile phase through the column at a flow rate of 20-40 mL/min.
-
Start with a low-polarity mixture as determined by your TLC analysis (e.g., 5% EtOAc in Hexanes).
-
Run a linear gradient to increase the polarity. A typical gradient might be:
-
0-2 CV: Hold at 5% EtOAc.
-
2-12 CV: Gradient from 5% to 60% EtOAc.
-
12-15 CV: Gradient from 60% to 100% EtOAc.
-
15-20 CV: Hold at 100% EtOAc.
-
-
Collect fractions (e.g., 15-20 mL per tube) throughout the entire run.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions onto a TLC plate and develop using the solvent system in which your product has an Rf of ~0.35.
-
Identify the fractions containing the pure product, characterized by a single spot at the correct Rf.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Place the flask under high vacuum to remove any residual solvent.[5]
-
Troubleshooting & Trustworthiness
A robust protocol includes a plan for addressing common issues. This section ensures the method is self-validating and trustworthy.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Low or No Yield | 1. Compound is irreversibly stuck to the column. 2. Elution solvent is not polar enough. | 1. The acidic nature of silica can strongly bind basic nitrogen heterocycles. Always add a basic modifier like 0.1-1% Triethylamine (TEA) to the eluent to improve recovery.[5] If the compound is known to be highly acid-sensitive, consider using neutral alumina as the stationary phase.[3] 2. If the product does not elute even with 100% EtOAc, a stronger, more polar solvent like Methanol (1-10% in DCM or EtOAc) may be required.[6] |
| Product Streaking / Tailing in Fractions | 1. Strong interaction with acidic silica sites. 2. Sample was overloaded on the column. 3. Poor column packing (channeling). | 1. Add TEA to the mobile phase (see above). 2. Reduce the amount of crude material loaded relative to the amount of silica. A 1:50 mass ratio (sample:silica) is recommended for difficult separations.[4] 3. Ensure the column is packed uniformly and free of air gaps or channels. Using pre-packed columns can mitigate this issue.[5] |
| Co-elution with Impurities | 1. Impurity has a very similar polarity to the product. 2. The elution gradient is too steep. | 1. Switch to a different solvent system to alter selectivity (e.g., from EtOAc/Hexanes to MeOH/DCM). This changes the specific interactions and can often separate previously co-eluting spots. 2. Run a shallower gradient (e.g., increase from 5% to 60% EtOAc over 20 CV instead of 10 CV). This increases the resolution between closely eluting compounds. For very difficult separations, multi-step purification using different stationary phases (e.g., normal-phase followed by reversed-phase C18) may be necessary.[5][8] |
| Final Product is an Oil, Not a Solid | Residual solvent is trapped in the product. | High vacuum drying for an extended period (several hours to overnight) is often necessary to remove high-boiling solvents like EtOAc or TEA. Lyophilization can also be an effective method for removing residual solvents.[5] |
References
-
University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde. Retrieved from [Link]
-
Columbia University Chemistry Department. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Jeong, H. J., et al. (2025). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
University of Rochester Chemistry Department. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305018/
-
SIELC Technologies. (n.d.). Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Explosives Analysis Using Thin-Layer Chromatography–Quantum Cascade Laser Spectroscopy. Retrieved from [Link]
-
Reddit. (2025). How to isolate PEGylated product and methyl pyridine. Retrieved from [Link]
Sources
Application Note: Structural Characterization of Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrrolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds.[1][2][3][4] The precise determination of its chemical structure is paramount for understanding its properties, reactivity, and potential as a therapeutic agent. This application note provides a detailed guide to the comprehensive characterization of this molecule using modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present self-validating protocols to ensure data integrity and reproducibility.
Principles of Spectroscopic Characterization
The unambiguous structural elucidation of an organic molecule like this compound relies on the synergistic use of NMR and MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5] By analyzing the chemical shifts, coupling constants, and correlations between nuclei, we can piece together the connectivity of atoms. One-dimensional (1D) experiments like ¹H and ¹³C NMR offer initial insights, while two-dimensional (2D) techniques such as COSY, HSQC, and HMBC are crucial for establishing definitive bond linkages.[6][7][8][9][10][11]
-
Mass Spectrometry (MS) complements NMR by providing the precise molecular weight and elemental composition of the molecule.[12] Fragmentation patterns observed in the mass spectrum offer additional clues about the molecule's substructures.[13][14][15][16] Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for obtaining the mass of the intact molecule.[12]
Experimental Protocols
NMR Sample Preparation
The quality of NMR data is highly dependent on proper sample preparation.[17][18][19][20]
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[18][20]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., N-H).[6][17]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[17][20] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.
Mass Spectrometry Sample Preparation
Proper sample preparation for MS is crucial to avoid instrument contamination and ensure accurate mass determination.[21][22][23][24][25]
Protocol:
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.[21]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (often with a small amount of formic acid to promote ionization in positive ion mode).[21]
-
Filtration: If any precipitate is observed, filter the solution through a 0.22 µm syringe filter before introducing it into the mass spectrometer.[21]
-
Vial Transfer: Transfer the final solution to an appropriate autosampler vial.
NMR Data Acquisition and Interpretation
The following is a standard suite of NMR experiments for the structural elucidation of this compound.
One-Dimensional (1D) NMR
-
¹H NMR (Proton NMR): This is the starting point for structural analysis.[11] It provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).[5]
-
¹³C NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts provide information about the type of carbon (e.g., aromatic, carbonyl, aliphatic).
Two-Dimensional (2D) NMR
2D NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the molecule.[8][10][11]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8] It is invaluable for tracing out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[7][8][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[6][7][8][11] This is a powerful tool for connecting different spin systems and identifying quaternary carbons.
Experimental Workflow Diagram
Caption: Workflow for the spectroscopic characterization of the target compound.
Expected NMR Data and Interpretation
Based on the structure of this compound, the following NMR data can be anticipated. The exact chemical shifts may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~12.0 | broad singlet | - | 1H |
| H2 | ~8.2 | singlet | - | 1H |
| H4 | ~8.5 | doublet | ~5.0 | 1H |
| H6 | ~7.8 | doublet | ~5.0 | 1H |
| H7 | ~9.0 | singlet | - | 1H |
| O-CH₃ | ~3.9 | singlet | - | 3H |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~125 |
| C3 | ~110 |
| C3a | ~130 |
| C4 | ~145 |
| C6 | ~118 |
| C7 | ~140 |
| C7a | ~148 |
| C=O | ~165 |
| O-CH₃ | ~52 |
Interpretation Strategy:
-
¹H NMR: Identify the distinct proton signals and their integrations. The downfield singlet around 9.0 ppm is characteristic of the proton at position 7, adjacent to the pyridine nitrogen. The two doublets with a coupling constant of approximately 5.0 Hz correspond to the coupled protons on the pyridine ring (H4 and H6). The singlet around 8.2 ppm is assigned to the proton on the pyrrole ring (H2). The broad singlet at a very downfield shift (~12.0 ppm) is characteristic of the N-H proton of the pyrrole ring. The singlet at approximately 3.9 ppm with an integration of 3H is assigned to the methyl ester protons.
-
¹³C NMR: Identify the signals for the aromatic and carbonyl carbons. The signal around 165 ppm corresponds to the ester carbonyl carbon. The remaining signals will be in the aromatic region.
-
COSY: A cross-peak between the signals for H4 and H6 will confirm their coupling and proximity within the pyridine ring.
-
HSQC: This experiment will correlate each proton signal (except the N-H) to its directly attached carbon, allowing for the assignment of the protonated carbons (C2, C4, C6, C7, and the O-CH₃).
-
HMBC: This is the key experiment for confirming the overall structure. Key expected correlations include:
-
The methyl protons (O-CH₃) will show a correlation to the carbonyl carbon (C=O) and C3.
-
The H2 proton will show correlations to C3, C3a, and C7a.
-
The H4 proton will show correlations to C3a, C6, and C7a.
-
The H6 proton will show correlations to C4 and C7a.
-
The H7 proton will show correlations to C3a and C6.
-
HMBC Correlation Diagram
Caption: Key expected HMBC correlations for structural confirmation.
Mass Spectrometry Data Acquisition and Interpretation
High-Resolution Mass Spectrometry (HRMS)
Acquisition:
-
Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Analysis: Acquire a full scan spectrum to determine the mass of the protonated molecule ([M+H]⁺).
Interpretation:
-
The expected monoisotopic mass of this compound (C₉H₈N₂O₂) is 176.0586 g/mol .
-
The HRMS analysis should yield an m/z value for the [M+H]⁺ ion that is very close to 177.0664. This allows for the unambiguous determination of the elemental formula.
Tandem Mass Spectrometry (MS/MS)
Acquisition:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID).
Interpretation:
-
The fragmentation pattern can provide further structural confirmation. Expected fragmentation pathways for aromatic esters often involve the loss of the alkoxy group (•OCH₃) or the entire ester group (COOCH₃).[15]
Table 3: Expected HRMS and MS/MS Data
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 177.0664 | (To be determined) | Protonated molecule |
| [M+H - •OCH₃]⁺ | 146.0453 | (To be determined) | Loss of methoxy radical |
| [M+H - COOCH₃]⁺ | 118.0558 | (To be determined) | Loss of carbomethoxy group |
Conclusion
The combination of 1D and 2D NMR spectroscopy with high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The protocols and interpretation strategies outlined in this application note offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development, ensuring the accurate and reliable identification of this important heterocyclic scaffold.
References
- 1. Pyrrolopyridine derivatives from pyridoxal 5'-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ajol.info [ajol.info]
- 5. azooptics.com [azooptics.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. epfl.ch [epfl.ch]
- 9. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. emerypharma.com [emerypharma.com]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. scribd.com [scribd.com]
- 19. organomation.com [organomation.com]
- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yields.
I. Introduction to the Synthesis of 1H-pyrrolo[3,2-c]pyridines (6-Azaindoles)
The 1H-pyrrolo[3,2-c]pyridine, commonly known as 6-azaindole, is a privileged scaffold in medicinal chemistry due to its structural similarity to indole and its ability to act as a bioisostere. The introduction of a nitrogen atom into the benzene portion of the indole ring system can significantly alter the molecule's physicochemical properties, such as solubility and metabolic stability, making azaindoles attractive targets for drug discovery programs.
The synthesis of 6-azaindoles, however, can be challenging. The electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions, which can lead to low yields and the formation of undesirable side products.[1] This guide will focus on robust synthetic strategies to overcome these challenges and provide practical solutions to common problems encountered during the synthesis of this compound.
II. Recommended Synthetic Strategies
Two powerful and versatile methods for the construction of the 6-azaindole core are the Leimgruber-Batcho indole synthesis and the Bartoli indole synthesis . These methods offer significant advantages over the more traditional Fischer indole synthesis when applied to electron-deficient pyridyl precursors.
A. Leimgruber-Batcho Indole Synthesis
This two-step process involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[2] This method is particularly advantageous as it often proceeds in high yield under relatively mild conditions and avoids the harsh acidic environment of the Fischer synthesis.[2]
dot
Caption: Leimgruber-Batcho Synthesis Workflow.
B. Bartoli Indole Synthesis
The Bartoli synthesis provides a direct route to 7-substituted indoles (and by extension, 6-azaindoles) from ortho-substituted nitroarenes and vinyl Grignard reagents.[3] A key feature of this reaction is the requirement for a substituent ortho to the nitro group, which facilitates a crucial[4][4]-sigmatropic rearrangement.[3] While it requires an excess of the Grignard reagent, it is a powerful tool for accessing sterically hindered azaindoles.
dot
Caption: Bartoli Synthesis Workflow.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on a Leimgruber-Batcho approach to the core, followed by functionalization.
| Issue | Potential Cause(s) | Troubleshooting Suggestions & Explanations |
| Low Yield in Enamine Formation (Leimgruber-Batcho) | Incomplete reaction; side reactions. | Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Microwave heating can sometimes accelerate this step and improve yields.[5] Choice of Amine: While DMF-DMA is standard, using pyrrolidine can generate a more reactive enamine and may improve conversion.[2] |
| Failed or Low-Yield Reductive Cyclization | Inefficient reduction of the nitro group; catalyst poisoning. | Choice of Reducing Agent: While H₂ with Pd/C is common, other reducing agents like stannous chloride (SnCl₂), sodium hydrosulfite, or iron in acetic acid can be effective.[2] Catalyst Loading and Quality: Ensure the palladium catalyst is active. Use a higher loading if necessary. For substrates with sensitive functional groups, a solid-phase encapsulated catalyst can be beneficial.[5] |
| Formation of Polymeric Material or Tar | Harsh reaction conditions, particularly in Fischer indole synthesis. | Milder Conditions: If attempting a Fischer-type synthesis, opt for milder acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂) over strong Brønsted acids like H₂SO₄.[6] Temperature Control: Carefully control the reaction temperature to minimize decomposition and polymerization. |
| Difficulty in Isolating the Carboxylic Acid Intermediate | The carboxylic acid is highly polar and may be difficult to extract or purify. | Acid-Base Extraction: After saponification of an ester precursor, carefully acidify the aqueous layer to precipitate the carboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate. Purification of Polar Compounds: If column chromatography is necessary, consider using a more polar solvent system or a reverse-phase column. |
| Low Yield in Final Esterification Step | Incomplete reaction due to equilibrium; side reactions. | Drive the Equilibrium: Use a large excess of methanol (can be used as the solvent) to push the Fischer esterification towards the product.[7] Water Removal: Use a Dean-Stark apparatus to remove water as it is formed, which also drives the equilibrium.[7] Alternative Esterification Reagents: If Fischer esterification is problematic, consider using reagents like trimethylsilyldiazomethane or activation of the carboxylic acid with a coupling agent (e.g., EDC, DCC) followed by the addition of methanol. |
| Decarboxylation of the Carboxylic Acid Intermediate | The pyrrole ring can be susceptible to decarboxylation, especially under acidic conditions.[8][9] | Mild Acid Catalysis: For the esterification step, use a mild acid catalyst or avoid strong acids altogether if possible. Temperature Control: Avoid excessive heating during the esterification and workup to minimize the risk of decarboxylation. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is the Fischer indole synthesis often problematic for 6-azaindoles?
A1: The Fischer indole synthesis relies on a[4][4]-sigmatropic rearrangement that is facilitated by electron-rich aromatic systems. The pyridine ring in the 6-azaindole precursor is electron-deficient, which disfavors this key step and often requires harsh acidic conditions and high temperatures, leading to low yields and side reactions.[1] However, the presence of electron-donating groups on the pyridylhydrazine can improve the efficiency of this reaction for 4- and 6-azaindoles.[1]
Q2: What is the role of the ortho-substituent in the Bartoli indole synthesis?
A2: The ortho-substituent is crucial for the success of the Bartoli synthesis as its steric bulk is thought to facilitate the key[4][4]-sigmatropic rearrangement, which is necessary for the formation of the indole ring.[3] Reactions without an ortho-substituent often result in very low to no yield of the desired indole product.[3]
Q3: How can I purify the final methyl ester product if it is contaminated with the unreacted carboxylic acid?
A3: A simple and effective method is to perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base such as sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester remains in the organic layer. Subsequent washing of the organic layer with brine, drying, and evaporation of the solvent should yield the purified ester.
Q4: I am observing a significant amount of a red-colored impurity in my Leimgruber-Batcho reaction. What is it and how can I remove it?
A4: The intense red color is characteristic of the enamine intermediate formed in the first step of the Leimgruber-Batcho synthesis.[2] This is due to the extended conjugation between the electron-donating amino group and the electron-withdrawing nitro group. If this intermediate is carried through to the final product, it indicates an incomplete reductive cyclization. Ensure your reduction conditions are sufficient to fully convert the enamine to the final product. The colored impurity can typically be removed by column chromatography.
V. Experimental Protocols
A. Synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid via Leimgruber-Batcho Synthesis
This protocol is a conceptualized pathway based on established Leimgruber-Batcho principles applied to a suitable nitropyridine precursor.
Step 1: Synthesis of Methyl 2-(3-nitro-4-pyridinyl)acetate
A suitable starting material would be 4-chloro-3-nitropyridine, which can be reacted with methyl acetate under basic conditions to yield the desired product.
Step 2: Formation of the Enamine
-
To a solution of methyl 2-(3-nitro-4-pyridinyl)acetate in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) and pyrrolidine (0.5 equivalents).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) and monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.
Step 3: Reductive Cyclization and Saponification
-
Dissolve the crude enamine in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
To the filtrate, add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir at room temperature to saponify the ester.
-
After completion of the saponification, acidify the mixture with aqueous HCl to precipitate the 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
B. Fischer Esterification to this compound
-
Suspend 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
VI. Data Presentation: Comparative Yields in Azaindole Synthesis
The following table provides a comparison of reported yields for the synthesis of different azaindoles using various methods. This data can help in selecting an appropriate synthetic strategy based on the desired substitution pattern and available starting materials.
| Synthetic Method | Azaindole Product | Starting Material(s) | Reported Yield (%) | Reference |
| Bartoli Synthesis | 7-Chloro-6-azaindole | 2-Chloro-3-nitropyridine | 33 | [10] |
| Bartoli Synthesis | 7-Fluoro-6-azaindole | 2-Fluoro-3-nitropyridine | 35 | [10] |
| Bartoli Synthesis | 5-Chloro-4-azaindole | 4-Chloro-3-nitropyridine | 35 | [10] |
| One-pot dilithiation/condensation | 2-Phenyl-6-azaindole | 3-Amino-4-picoline, Methyl benzoate | 85 | [4] |
| One-pot dilithiation/condensation | 2-(Thiophen-2-yl)-6-azaindole | 3-Amino-4-picoline, Methyl thiophene-2-carboxylate | 78 | [4] |
VII. References
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Chen, Y., et al. (2006). A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. Organic Letters, 8(25), 5709-5712.
-
PubMed. (2006). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. [Link]
-
PubMed. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Progress in Chemistry. (2012). Synthesis of Azaindoles. [Link]
-
ChemTube3D. (n.d.). Pyrrole decarboxylation. [Link]
-
Grokipedia. (n.d.). Bartoli indole synthesis. [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. [Link]
-
Wikipedia. (n.d.). Bartoli indole synthesis. [Link]
-
Michigan State University Department of Chemistry. (2009). Bartoli Indole Synthesis. [Link]
-
ResearchGate. (2025). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
-
Name-Reaction.com. (n.d.). Bartoli indole synthesis. [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Master Organic Chemistry. (2022). Esterification Lab Answers. [Link]
-
ISC. (n.d.). Decarboxylation of pyrrole-2-carboxylic acid. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis. [Link]
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
ResearchGate. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
Royal Society of Chemistry. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
PubMed Central. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]
-
Reddit. (2024). Esterification not Working (Separation). [Link]
-
ResearchGate. (2025). (PDF) Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemtube3d.com [chemtube3d.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic building block.
Introduction
This compound is a key intermediate in the development of various therapeutic agents. Its synthesis, while achievable through several routes, can be prone to the formation of specific impurities that complicate purification and reduce yields. This guide provides a structured approach to identifying, understanding, and mitigating the formation of these common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most frequently observed impurities include the hydrolyzed carboxylic acid (1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid), N-alkylated byproducts, and the decarboxylated product (1H-pyrrolo[3,2-c]pyridine). The formation of these impurities is highly dependent on the specific reaction conditions, particularly temperature, pH, and the choice of reagents and solvents.
Q2: My reaction seems to have stalled, and I'm recovering a significant amount of starting material. What could be the cause?
A2: Incomplete conversion is a common issue. This can be due to several factors:
-
Insufficient reaction time or temperature: Ensure your reaction is running for the recommended duration and at the optimal temperature for the specific synthetic route you are following.
-
Catalyst deactivation: If your synthesis involves a catalyst, it may have been poisoned by impurities in your starting materials or solvents.
-
Poor quality reagents: Always use high-purity starting materials and anhydrous solvents, as water and other reactive impurities can interfere with the reaction.
Q3: I'm observing a byproduct with a similar polarity to my desired product, making purification by column chromatography difficult. What could it be?
A3: A byproduct with similar polarity is often the N-alkylated derivative of your target molecule. This occurs when the pyrrole nitrogen or the pyridine nitrogen attacks an alkylating agent present in the reaction mixture (e.g., from the solvent or a reagent). The 6-azaindole scaffold is known to be susceptible to N-alkylation.[1][2]
Troubleshooting Guide: Common Impurities and Solutions
This section provides a detailed breakdown of common impurities, their causes, and actionable troubleshooting steps.
Impurity 1: 1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid (Hydrolyzed Product)
Symptoms:
-
A more polar spot on TLC compared to the desired methyl ester.
-
Broad peaks in the 1H NMR spectrum, often with a downfield proton corresponding to the carboxylic acid.
-
Mass spectrometry data showing a molecular weight corresponding to the carboxylic acid.
Causality: The methyl ester is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, especially in the presence of water.[3][4][5][6][7] The 6-azaindole system's reactivity can be influenced by the reaction conditions, and even mild basic hydrolysis can lead to the formation of the corresponding carboxylic acid.[1]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control of pH: If your reaction requires basic conditions, consider using a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) instead of inorganic bases like sodium hydroxide or potassium carbonate, which are often used in aqueous solutions.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution cautiously and for a minimal amount of time.
-
Purification: If the hydrolyzed product has already formed, it can often be separated from the desired ester by column chromatography using a gradient elution. The carboxylic acid will typically have a lower Rf value.
Impurity 2: N-Alkylated Byproducts
Symptoms:
-
A less polar spot on TLC compared to the desired product.
-
1H NMR signals corresponding to the added alkyl group.
-
Mass spectrometry data showing a molecular weight corresponding to the N-alkylated product.
Causality: The pyrrole nitrogen of the 1H-pyrrolo[3,2-c]pyridine core is nucleophilic and can react with electrophilic alkylating agents. Studies on similar 6-azaindole systems have shown that alkylation can occur, and in some cases, is selective for the pyridine nitrogen (N6).[1][2]
Troubleshooting Protocol:
-
Solvent Selection: Avoid using reactive alkylating solvents (e.g., dimethylformamide at high temperatures, which can be a source of methyl groups). Opt for less reactive solvents like dioxane, toluene, or THF.
-
Protecting Groups: If N-alkylation is a persistent issue, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) before proceeding with the synthesis. The protecting group can be removed in a subsequent step.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures can promote side reactions like N-alkylation.
Impurity 3: 1H-pyrrolo[3,2-c]pyridine (Decarboxylated Product)
Symptoms:
-
A significantly less polar spot on TLC.
-
Absence of the methyl ester signals in the 1H NMR spectrum.
-
Mass spectrometry data showing a molecular weight corresponding to the decarboxylated product.
Causality: Pyrrole-carboxylic acids and their esters can undergo decarboxylation, particularly at elevated temperatures and in the presence of acid or a suitable catalyst.[8]
Troubleshooting Protocol:
-
Temperature Management: Avoid excessive heating during the reaction and work-up. If purification by distillation is considered, use high vacuum to keep the temperature as low as possible.
-
Avoid Strong Acids: If the synthetic route involves acidic conditions, use the mildest acid catalyst that is effective and avoid prolonged reaction times at high temperatures.
-
Purification: The decarboxylated product is significantly less polar and can usually be separated from the desired ester by column chromatography.
Data Summary Table
| Impurity | Common Cause | Key Identification Method | Prevention Strategy |
| Hydrolyzed Carboxylic Acid | Presence of water; strongly acidic or basic conditions | TLC (more polar), 1H NMR (broad OH peak), MS | Use anhydrous conditions, control pH, careful work-up |
| N-Alkylated Byproduct | Reactive solvents or reagents, high temperature | TLC (less polar), 1H NMR (alkyl signals), MS | Use non-reactive solvents, protecting groups, lower temperature |
| Decarboxylated Product | High temperature, acidic conditions | TLC (much less polar), 1H NMR (absence of ester), MS | Avoid excessive heat, use mild acid catalysts |
Experimental Workflow Diagrams
General Synthetic and Troubleshooting Workflow
Caption: General workflow for synthesis and troubleshooting.
Impurity Formation Pathways
Caption: Pathways to common impurities.
References
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters. [Link]
-
Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Retrieved from [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]
-
Powers, I. G., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. [Link]
-
Antonov, D., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
-
Fridrich, B., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Al-Zoubi, R. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. syrris.com [syrris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrole-3-carboxylic acid derivatives | Syrris [syrris.jp]
- 6. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate Stability and Storage
Welcome to the technical support center for methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability and storage of this compound. By understanding its chemical nature, you can ensure the integrity of your experiments and the reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound, like many heterocyclic compounds, is primarily influenced by environmental factors.[1] Key contributors to degradation include:
-
Moisture/Humidity: The ester functional group is susceptible to hydrolysis, which can be accelerated in the presence of water, leading to the formation of the corresponding carboxylic acid.[2]
-
Temperature: Elevated temperatures can increase the rate of decomposition.[1]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[1][3]
-
pH: The pyrrolopyridine core is sensitive to both strongly acidic and alkaline conditions, which can lead to ring opening or other structural rearrangements.[4]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation over time.[1]
Q2: What are the recommended long-term and short-term storage conditions for solid this compound?
A2: To ensure the long-term stability of the solid compound, it is crucial to mitigate the factors mentioned above.
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C to -80°C.[5] Short-term: Room temperature or 4°C is acceptable for brief periods.[5][6] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[7] | Minimizes the risk of oxidative degradation. |
| Light | Keep in a dark place, using amber vials or light-blocking containers.[6][8] | Prevents photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry, well-ventilated area.[9][10][11] Use of a desiccator is recommended. | Prevents hydrolysis of the methyl ester. |
Q3: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?
A3: Stock solutions are generally less stable than the solid compound. For a DMSO stock solution:
-
Storage Temperature: Aliquot and store at -20°C or -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[5]
-
Stability: The stability of the solution can vary depending on the concentration and purity of the DMSO. It is best practice to prepare fresh solutions for critical experiments or to perform a stability study under your specific conditions. As a general guideline, solutions may be stable for several weeks to months when stored properly.
Q4: My compound has developed a slight yellow or brownish tint. Is it still usable?
A4: A change in color often indicates degradation or the presence of impurities. While a slight discoloration may not always significantly impact biological activity in initial screenings, it is a strong indicator of compromised purity. For quantitative or sensitive assays, it is highly recommended to use a fresh, pure sample. If this is not possible, the purity of the discolored compound should be assessed by an analytical method like HPLC or LC-MS before use.
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
This is a frequent and frustrating problem that can often be traced back to compound instability.[12]
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Troubleshooting:
-
Review Handling and Storage Procedures: Cross-reference your current practices with the recommendations in the FAQ section. Have there been any deviations?
-
Assess Purity of the Stock Solution: Analyze an aliquot of your stock solution using HPLC or LC-MS. Compare the chromatogram to a reference or a freshly prepared sample. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Prepare a Fresh Stock Solution: If the purity of the current stock is questionable, prepare a fresh solution from the solid material.[12]
-
Use a New Vial of Compound: If the solid compound itself is suspected to be degraded (e.g., discolored), use a new, unopened vial if available.
-
Investigate Other Variables: If the compound's integrity is confirmed, consider other experimental factors such as buffer stability, cell line viability, or instrument performance.[12]
Issue 2: The compound precipitates out of the aqueous buffer during my assay.
Pyrrolopyridine derivatives can have limited aqueous solubility.
Possible Causes and Solutions:
-
Concentration Too High: The final concentration in your assay may exceed the compound's solubility limit in the aqueous buffer.
-
Solution: Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer. If necessary, lower the final assay concentration.
-
-
Buffer Composition: The pH, ionic strength, or presence of certain salts in your buffer can affect solubility.
-
Solution: If possible, try adjusting the pH of the buffer. Alternatively, test the compound's stability and solubility in different buffer systems.
-
-
DMSO Concentration: The final percentage of DMSO in the assay may be too low to maintain solubility.
-
Solution: While keeping DMSO concentration low is generally desirable to avoid off-target effects, you might need to slightly increase the final percentage. Ensure you run a vehicle control with the same final DMSO concentration.
-
III. Experimental Protocols
Protocol 1: Standard Procedure for Purity Assessment by HPLC
This protocol provides a general method to assess the purity of this compound. Method optimization may be required.
Materials:
-
This compound (solid or in solution)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO or ACN.
-
Dilute the stock solution to a final concentration of approximately 10-20 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Caption: Workflow for HPLC purity assessment.
By adhering to these guidelines and troubleshooting steps, researchers can ensure the stability and integrity of their this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. cusabio.com [cusabio.com]
- 6. lookchem.com [lookchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. lobachemie.com [lobachemie.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Welcome to the technical support guide for the purification of methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this and related azaindole scaffolds. The unique electronic and structural properties of the pyrrolopyridine core, particularly the basicity of the pyridine nitrogen, present distinct challenges not typically encountered with standard indole derivatives. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity and yield.
Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound. Each answer explains the underlying chemical principles and provides actionable solutions.
Question 1: My product is streaking severely on the TLC plate and I'm getting very poor separation and low recovery from my silica gel column. What's happening?
Answer: This is the most common issue faced when purifying azaindole derivatives. The root cause is the interaction between the basic pyridine nitrogen atom in your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong acid-base interaction leads to:
-
Tailing/Streaking: The compound adsorbs strongly and elutes slowly and unevenly, smearing down the TLC plate or column.
-
Irreversible Adsorption: In some cases, a portion of the product can become permanently bound to the silica, leading to significant yield loss.
-
Degradation: The acidic environment of the silica gel can potentially degrade sensitive compounds over the extended time of a column run.[1]
Solutions:
-
Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier to the eluent system.
-
Triethylamine (TEA): Add 0.5-2% TEA to your chosen solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This will compete with your product for binding to the acidic silanol groups, allowing your compound to travel through the column with significantly improved peak shape.[1][2]
-
Ammonia: For very basic compounds, a mobile phase saturated with ammonia (e.g., using a 7N solution of ammonia in methanol as the polar component) can be effective.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic support.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds.[1] However, be aware that its separation characteristics differ, so TLC analysis on alumina plates is necessary to develop a new solvent system.
-
Reversed-Phase (C18) Silica: This is an excellent option for separating compounds based on hydrophobicity rather than polarity. It is particularly useful for removing polar impurities or separating closely related isomers.
-
Question 2: After a single column purification, my NMR and LC-MS still show persistent impurities. How can I improve the purity?
Answer: This indicates that the impurities have a polarity very similar to your desired product, making them difficult to separate in a single step. This is common in azaindole synthesis, where side-products can include starting materials, reaction intermediates, and positional isomers.[1][2]
Solutions:
-
Multi-Step Purification: A combination of techniques is often necessary.
-
Recrystallization followed by Chromatography: If your product is a solid, recrystallization is a powerful method for removing impurities with different solubility profiles.[1][2] Even if it doesn't yield perfectly pure material, it can significantly enrich the sample, making the subsequent chromatography step much more effective.
-
Orthogonal Chromatography: If one chromatography method fails, use a second one that separates based on a different principle. For example, if normal-phase (silica gel) chromatography is insufficient, follow it with reversed-phase (C18) chromatography.
-
-
Optimize Chromatographic Conditions:
-
Shallow Gradient Elution: Instead of a steep gradient, use a very slow, shallow gradient around the elution point of your compound. This increases the resolution between closely eluting species.
-
High-Performance Liquid Chromatography (HPLC): For separating challenging isomeric impurities, preparative HPLC is often the most effective method, providing superior resolution compared to flash chromatography.[1]
-
-
Chemical Wash: Before chromatography, review the reaction work-up. An aqueous wash at a specific pH can remove acidic or basic impurities, simplifying the subsequent purification.[1]
Question 3: I'm having difficulty recrystallizing my compound. It either "oils out" or doesn't precipitate at all. What should I do?
Answer: Recrystallization is highly dependent on finding the right solvent or solvent system. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.
Solutions:
-
Systematic Solvent Screening: Test the solubility of your crude material in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, methanol, acetonitrile, water). The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Use a Two-Solvent System (Anti-Solvent):
-
Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble).
-
Slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.
-
Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
-
Induce Crystallization:
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed, then transfer it to a refrigerator or freezer.[1]
-
Seeding: Add a tiny crystal of previously purified material to the cooled, saturated solution to act as a nucleation point.[1]
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good general starting point for a column chromatography solvent system for this compound?
A1: A gradient of ethyl acetate in a non-polar solvent is a common and effective starting point.[1] Always perform TLC analysis first to determine the optimal range. Remember to add 1% triethylamine (TEA) to both solvents to prevent tailing.
| Solvent System | Gradient Range (Typical) | Notes |
| Ethyl Acetate / Hexanes | 10% -> 70% Ethyl Acetate | Standard choice for moderately polar compounds. |
| Dichloromethane / Methanol | 1% -> 10% Methanol | Good for more polar compounds that have poor solubility in Ethyl Acetate. |
| Dichloromethane / Acetone | 5% -> 50% Acetone | An alternative to the above systems, can sometimes offer different selectivity. |
Q2: What are the most common impurities to expect from synthesis?
A2: Common impurities include unreacted starting materials, reagents from the synthetic route, and side-products.[1] Specifically for azaindole syntheses like the Bartoli or Fischer indole synthesis, the formation of positional isomers (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives) is a significant possibility.[2][3] These isomers can be particularly challenging to separate due to their similar physical properties.
Q3: Can I use preparative TLC for purification?
A3: Yes, preparative thin-layer chromatography (prep TLC) is a viable method for purifying small amounts of material, typically up to 100 mg.[1] It is especially useful for quickly obtaining a small, pure sample for analytical purposes or for optimizing separation conditions before scaling up to a column.
Key Experimental Protocols
Protocol 1: Flash Column Chromatography using Deactivated Silica Gel
This protocol describes a standard procedure for purifying this compound on a gram scale.
-
Solvent System Selection:
-
Prepare a stock solution of your chosen eluent (e.g., 40% Ethyl Acetate in Hexanes) containing 1% triethylamine (TEA).
-
Run a TLC of your crude material to confirm that the desired product has an Rf value between 0.2 and 0.4. Adjust the solvent polarity as needed.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes + 1% TEA).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternative (Dry Loading): If the product has low solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent according to your pre-determined gradient.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: General Recrystallization Procedure (Two-Solvent Method)
-
Place the impure, solid compound into a flask.
-
Add a minimal volume of a "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid is completely dissolved.
-
While the solution is still warm, add a "bad" or "anti-solvent" (e.g., hexanes) dropwise until you observe persistent cloudiness.
-
Add 1-2 drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under high vacuum.
Visual Workflows
Caption: General purification workflow for azaindole derivatives.
Caption: Troubleshooting decision tree for low purity issues.
References
- Benchchem. (n.d.). Technical Support Center: Improving Yield in 4-Azaindole Synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Baran, P. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research.
Sources
Technical Support Center: Pyrrolo[3,2-c]pyridine Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Dimerization
Welcome to the Technical Support Center for Pyrrolo[3,2-c]pyridine Chemistry. As a Senior Application Scientist, I've designed this resource to provide in-depth technical guidance and troubleshooting strategies to address a common yet challenging side reaction in the synthesis and functionalization of the pyrrolo[3,2-c]pyridine scaffold: unwanted dimerization. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you to not only solve current experimental issues but also to proactively design more robust reaction conditions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers encounter when dealing with dimerization in pyrrolo[3,2-c]pyridine reactions.
Q1: What is dimerization in the context of pyrrolo[3,2-c]pyridine synthesis, and why is it a problem?
A: Dimerization refers to a side reaction where two molecules of a pyrrolo[3,2-c]pyridine derivative or a key intermediate react with each other to form a larger, dimeric byproduct. This is problematic as it consumes your valuable starting materials, reduces the yield of your desired product, and complicates purification due to the structural similarity and potentially similar polarity of the dimer to the target compound.
Q2: What are the most common types of reactions where dimerization of pyrrolo[3,2-c]pyridine derivatives is observed?
A: Dimerization is frequently encountered in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it is often referred to as "homocoupling". It can also occur under oxidative conditions, where two pyrrolo[3,2-c]pyridine molecules are coupled through an oxidative C-H activation pathway. Acidic or basic conditions can also sometimes promote self-condensation or other dimerization pathways, particularly with reactive starting materials.
Q3: Can the pyrrole nitrogen (N-H) on the pyrrolo[3,2-c]pyridine core play a role in dimerization?
A: Absolutely. The N-H proton is acidic and can be deprotonated under basic conditions, generating a nucleophilic species. This can potentially initiate a cascade of reactions leading to dimerization, especially if there are electrophilic sites on another molecule of the starting material or an intermediate. For this reason, N-protection is a common strategy to mitigate such side reactions.
Q4: Are there any specific positions on the pyrrolo[3,2-c]pyridine ring that are more prone to dimerization?
A: The electron-rich pyrrole ring is generally more susceptible to electrophilic attack and oxidative coupling. The C3 position is often particularly reactive. The specific position of dimerization will, however, depend on the reaction mechanism, the substitution pattern on the ring, and the reagents used.
Troubleshooting Guides: From Problem to Solution
This section provides detailed troubleshooting guides for specific experimental scenarios where dimerization is a common issue.
Guide 1: Dimerization (Homocoupling) in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the homocoupling of the boronic acid or ester derivative is a frequent and frustrating side reaction.
Problem: You are performing a Suzuki-Miyaura coupling to introduce a substituent onto the pyrrolo[3,2-c]pyridine core (either using a pyrrolopyridine-boronic acid/ester or a halo-pyrrolopyridine) and are observing a significant amount of the homocoupled byproduct.
Causality Behind the Problem:
Homocoupling in Suzuki reactions is often initiated by the presence of molecular oxygen, which can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the dimerization of the boronic acid derivative. The mechanism can also involve a transmetalation-reductive elimination pathway involving two molecules of the organoborane reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dimerization in Suzuki coupling.
Detailed Troubleshooting Steps:
| Parameter | Potential Issue | Recommended Solution & Explanation |
| Atmosphere | Presence of oxygen in the reaction mixture. | Rigorous Degassing: This is the most critical step. Deoxygenate all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. For more sensitive reactions, employ the freeze-pump-thaw technique. This minimizes the oxidation of the active Pd(0) catalyst, a key initiator of homocoupling. |
| Temperature | Reaction temperature is too high. | Lower the Temperature: Higher temperatures can accelerate side reactions, including homocoupling, more than the desired cross-coupling.[1] Determine the minimum temperature required for a reasonable reaction rate and maintain it consistently. |
| Reagent Addition | High instantaneous concentration of the boronic acid/ester. | Slow Addition: Instead of adding the boronic acid or ester all at once, add it slowly to the reaction mixture using a syringe pump. This keeps the concentration of the boronic species low, disfavoring the bimolecular homocoupling reaction.[1] |
| Stoichiometry | Sub-optimal ratio of coupling partners. | Use a Slight Excess of the Halide: Employing a slight excess (e.g., 1.1 equivalents) of the aryl or heteroaryl halide can push the catalytic cycle towards the desired cross-coupling pathway.[1] |
| Solvent | Inappropriate solvent system. | Solvent Optimization: Aprotic solvents like 1,4-dioxane, toluene, or THF are generally preferred. While some water is often necessary to dissolve the base, excessive amounts can sometimes promote homocoupling.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general guideline and may require optimization for your specific substrates.
-
Degassing: In a flame-dried Schlenk flask, add the halo-pyrrolo[3,2-c]pyridine, palladium catalyst, and ligand under an argon atmosphere. Add the degassed solvent and stir.
-
Base Addition: In a separate flask, dissolve the base (e.g., K₂CO₃, Cs₂CO₃) in degassed water or a suitable solvent mixture. Add this solution to the reaction flask.
-
Boronic Acid/Ester Addition: Dissolve the pyrrolo[3,2-c]pyridine boronic acid or ester in a minimal amount of degassed solvent. Add this solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Reaction: Heat the reaction to the optimized temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Guide 2: Oxidative Dimerization
Problem: You are attempting a reaction that involves an oxidant or is performed in the presence of air, and you are isolating a C-C or C-N linked dimer of your pyrrolo[3,2-c]pyridine.
Causality Behind the Problem:
Electron-rich aromatic and heteroaromatic systems like pyrrolo[3,2-c]pyridine are susceptible to oxidative C-H/C-H coupling. This can be mediated by transition metal catalysts (e.g., palladium, copper) or other oxidants. The reaction typically proceeds through the formation of a radical cation or a metalated intermediate that then couples with another molecule of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidative dimerization.
Detailed Troubleshooting Steps:
| Parameter | Potential Issue | Recommended Solution & Explanation |
| Reaction Atmosphere | Exposure to air (oxygen). | Maintain an Inert Atmosphere: Unless your reaction specifically requires an oxidant, conduct all manipulations under an inert atmosphere of argon or nitrogen. This is particularly crucial for reactions involving transition metal catalysts that can be sensitive to oxygen. |
| Pyrrole N-H | The unprotected N-H group can participate in oxidative pathways. | N-Protection: Protecting the pyrrole nitrogen with an electron-withdrawing group can decrease the electron density of the ring system, making it less susceptible to oxidation. Common protecting groups include Boc, SEM, or sulfonyl derivatives. |
| Catalyst System | The chosen catalyst/ligand system may favor C-H activation and homocoupling. | Catalyst and Ligand Screening: If using a metal catalyst, screen different ligands. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling over homocoupling pathways. |
| Additives | Absence of additives to suppress oxidative pathways. | Consider Antioxidants: In some cases, the addition of a radical scavenger like BHT (butylated hydroxytoluene) might help to suppress radical-mediated dimerization, but this should be evaluated on a case-by-case basis as it can interfere with desired catalytic cycles. |
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302025. [Link]
-
Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, University of Graz. [Link]
-
Organic Chemistry Portal. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. [Link]
-
Organic Chemistry Portal. (2010). Azaindole synthesis. [Link]
-
Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41). [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 11(3), 72. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Zhang, Y., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(24), 7236-7245. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]
-
Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. [Link]
-
MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]
-
ResearchGate. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Szymańska, E., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 67(2), 139-144. [Link]
Sources
managing regioselectivity in functionalization of pyrrolo[3,2-c]pyridines
Welcome to the Technical Support Center for the Functionalization of Pyrrolo[3,2-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise when working with this important heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies.
The pyrrolo[3,2-c]pyridine core is a key pharmacophore found in numerous bioactive molecules, including kinase inhibitors and anticancer agents.[1][2][3] However, its unique electronic structure, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, presents significant challenges in achieving predictable and selective functionalization. This guide provides field-proven insights and solutions to help you navigate these complexities.
Section 1: Understanding the Core Reactivity
Before troubleshooting specific reactions, it's crucial to understand the inherent electronic properties of the pyrrolo[3,2-c]pyridine nucleus. The pyridine nitrogen acts as an electron sink, reducing the aromaticity and electron density of the pyridine part of the scaffold, while the pyrrole nitrogen donates electron density into its ring.
Section 2: Frequently Asked Questions (FAQs)
Question: My functionalization reaction is failing or giving a complex mixture. Could the pyridine nitrogen be the problem?
Answer: Absolutely. The pyridine nitrogen (N5) is often the primary cause of complex or failed reactions. Its basicity and coordinating ability can lead to several issues:
-
Catalyst Poisoning: In transition-metal-catalyzed reactions (e.g., Pd, Rh, Ru), the lone pair on the pyridine nitrogen can strongly coordinate to the metal center, deactivating the catalyst.[4][5]
-
Reagent Sequestration: Lewis acidic reagents (e.g., AlCl₃ in Friedel-Crafts reactions) will preferentially coordinate to N5 over promoting the desired reaction.
-
Poor Solubility: Protonation of N5 under acidic conditions can form salts that precipitate out of organic solvents.
Solution: Consider using the corresponding N-oxide. By converting the pyridine nitrogen to an N-oxide, you temporarily mask its basicity and coordinating ability. This strategy dramatically alters the electronic landscape, making the C4 and C6 positions more susceptible to functionalization.[6]
Question: How does N1-protection on the pyrrole ring influence regioselectivity?
Answer: The choice of protecting group at the N1 position is one of the most powerful tools for directing regioselectivity, particularly for C-H functionalization. Bulky protecting groups can sterically hinder adjacent positions, while others can act as directing groups for metallation.
| Protecting Group | Typical Directed Position | Mechanism of Action & Key Considerations |
| -H (Unprotected) | C3 | The inherent electronic bias of the pyrrole ring often favors electrophilic substitution at C3. |
| Tosyl (Ts) | C2 | Can direct lithiation/metallation to the C2 position. It is a strong electron-withdrawing group. |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | C2 | Often used in transition-metal-catalyzed C-H functionalization to direct the catalyst to the C2 position. |
| Phenylsulfonyl (SO₂Ph) | C2 | A common directing group for Pd-catalyzed C-H arylation at the C2 position. |
| Benzyl (Bn) | C7 | In some contexts, coordination of a metal catalyst between N1 and N5 can favor functionalization at the C7 position. |
Section 3: Troubleshooting Guides by Position
Scenario 1: Poor Regioselectivity between C2 and C3 on the Pyrrole Ring
Problem: "I am attempting an electrophilic substitution (e.g., halogenation with NBS) and obtaining an inseparable mixture of C2 and C3 isomers. How can I selectively functionalize only the C3 position?"
Causality: The C2 and C3 positions on the pyrrole ring are both electron-rich and can compete during electrophilic substitution. While C3 is often electronically favored, the transition state energies can be similar, leading to mixtures. Directing group-free C-H activation can also be challenging to control.[7]
Troubleshooting Workflow:
Detailed Protocol: Selective C3-Bromination of N1-TIPS-pyrrolo[3,2-c]pyridine
-
Protection: To a solution of your pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous THF (0.1 M) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Stir for 30 minutes. Add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours or until TLC indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography (silica gel) to obtain the N1-TIPS protected intermediate.
-
Bromination: Dissolve the N1-TIPS-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) and cool to -20 °C. Add N-bromosuccinimide (NBS, 1.05 eq) in one portion. Stir at -20 °C for 1 hour.
-
Analysis & Workup: Monitor the reaction by LC-MS to confirm the formation of the desired product. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The bulky TIPS group sterically disfavors attack at C2, leading to high selectivity for the C3-bromo product.
Scenario 2: Inactivity in C6-Arylation via Suzuki Coupling
Problem: "I have a 6-bromo-pyrrolo[3,2-c]pyridine, but my Suzuki coupling with an arylboronic acid is not working. I am using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, but I only recover starting material."
Causality: This is a classic case of catalyst inhibition by the pyridine nitrogen. The Pd(0) catalyst readily coordinates to the N5 lone pair, preventing it from entering the catalytic cycle (oxidative addition into the C-Br bond).
Solutions & Protocol:
-
Use a More Robust Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient. Switch to a system with bulky, electron-rich phosphine ligands that promote the desired catalytic steps and are less susceptible to inhibition. A combination of Pd₂(dba)₃ and a ligand like SPhos or XPhos is a superior choice.
-
Modify the Substrate: If ligand screening fails, protonate the pyridine nitrogen. Adding a stoichiometric amount of a strong, non-coordinating acid (like HBF₄) can shield the lone pair. However, this can affect base-sensitive functional groups.
Detailed Protocol: SPhos-Mediated C6-Suzuki Coupling
-
Setup: To a microwave vial or Schlenk tube, add 6-bromo-pyrrolo[3,2-c]pyridine (100 mg, 1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Premix: In a separate vial, dissolve Pd₂(dba)₃ (2.5 mol%) and SPhos (6 mol%) in a portion of the toluene. Stir for 5 minutes.
-
Reaction: Add the catalyst premix to the reaction vial. Add the remaining toluene and water (10:1 ratio, 0.1 M final concentration).
-
Execution: Seal the vessel and thoroughly degas the mixture by bubbling argon through it for 15 minutes. Place the reaction in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Workup & Analysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography. The use of a strong base like K₃PO₄ and a specialized ligand like SPhos is critical for success.[8]
Section 4: References
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
-
Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. ResearchGate.
-
C-H Functionalization of Pyridines. ResearchGate.
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed.
-
Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes. ACS Publications.
-
c-h-functionalization-of-pyridines. Bohrium.
-
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate.
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
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Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. PubMed.
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Validation & Comparative
Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrrolo[3,2-c]pyridine Analogs
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules. This bicyclic structure, an isomer of azaindole, serves as a versatile template for designing potent and selective inhibitors of various biological targets, particularly in oncology and immunology. Its rigid framework allows for the precise orientation of functional groups to interact with specific binding sites on proteins like kinases and tubulin.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a prominent class of these compounds: methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate analogs and related derivatives. We will dissect how specific structural modifications influence their biological activity, compare their performance against different targets, and provide the experimental context necessary for researchers in drug discovery and development.
Core Scaffold: A Foundation for Diverse Biological Activity
The 1H-pyrrolo[3,2-c]pyridine core is a valuable starting point for inhibitor design. The pyrrole and pyridine rings offer multiple points for chemical modification, allowing for the fine-tuning of electronic properties, solubility, and steric interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. This guide will focus on two primary therapeutic applications where this scaffold has shown significant promise: anticancer activity through tubulin polymerization inhibition and targeted kinase inhibition.
I. Anticancer Activity: Targeting Microtubule Dynamics
A significant research effort has focused on developing 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, a clinically validated anticancer strategy. These agents disrupt the dynamic instability of microtubules, leading to mitotic arrest in the G2/M phase and subsequent apoptosis in cancer cells. The design strategy often involves creating rigid analogs of natural products like Combretastatin A-4 (CA-4) that bind to the colchicine site on β-tubulin.
Causality of Design: Mimicking the Bioactive Conformation
The core concept is to use the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to "lock" the key pharmacophoric elements—typically two aryl rings—into a bioactive conformation that mimics the cis-stilbene geometry of CA-4. This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity. The primary points of modification for these analogs are the N-1 and C-6 positions.
Structure-Activity Relationship Analysis
-
Substitution at N-1: The 3,4,5-trimethoxyphenyl group is consistently identified as a critical moiety for potent antitubulin activity. This group occupies a key pocket in the colchicine binding site, analogous to the A-ring of CA-4. Modifications to this ring generally lead to a significant loss of potency.
-
Substitution at C-6: The aryl group at the C-6 position (analogous to the B-ring of CA-4) is a major determinant of potency, and this position has been extensively explored.
-
Simple Phenyl Rings: An unsubstituted phenyl group at C-6 provides a baseline level of activity.
-
Substituted Phenyl Rings: The position and nature of substituents on the C-6 phenyl ring have a profound impact. For instance, moving a methyl group from the ortho to the meta position on the phenyl ring can alter activity. Electron-donating groups, such as an ethoxy group at the para-position, can enhance potency.
-
Heterocyclic Rings: Replacing the phenyl ring with heterocyclic systems has proven to be a highly effective strategy. The most potent activities were observed when an indolyl moiety was introduced at the C-6 position.
-
Comparative Performance Data
The following table summarizes the in vitro antiproliferative activity (IC₅₀) of representative 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs against various human cancer cell lines.
| Compound ID | C-6 Aryl Substituent (B-Ring) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10b | o-tolyl | 2.51 | 2.87 | 3.45 |
| 10c | m-tolyl | 1.87 | 1 |
A Comparative Guide to the Definitive Structural Validation of Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds like methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate, a scaffold of significant interest due to its presence in various biologically active agents. While several analytical techniques can provide structural insights, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing unambiguous atomic-level detail.[1][2] This guide offers a comprehensive comparison of SC-XRD with other common analytical methods, supported by experimental principles, to underscore its definitive role in structural validation.
The Imperative of Unambiguous Structural Elucidation
The pyrrolo[3,2-c]pyridine core is a key pharmacophore in numerous developmental drugs, including kinase inhibitors for oncology.[3][4] The precise arrangement of atoms, including bond lengths, bond angles, and stereochemistry, directly influences a molecule's interaction with its biological target.[5] Ambiguity in structure can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, the initial validation of a novel compound's structure is a critical milestone in the drug development pipeline.
Single-Crystal X-ray Diffraction: The Definitive Method
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[6] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice.[7] When a beam of monochromatic X-rays strikes a crystal, the regularly spaced atoms act as a diffraction grating, scattering the X-rays in a specific, predictable pattern.[6] By analyzing the intensities and geometric arrangement of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. From this map, the positions of individual atoms can be determined with exceptional accuracy, revealing bond lengths, bond angles, and the overall molecular conformation.[7]
The journey from a synthesized compound to a fully resolved crystal structure involves a meticulous, multi-step process. Each stage is critical for obtaining high-quality data.
Caption: Experimental workflow for single-crystal X-ray crystallography.
The critical bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[1][2] For a small organic molecule like this compound, several techniques can be employed.
1. Slow Evaporation:
-
Principle: This is one of the simplest and most common crystallization methods.[8] A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed, gradually increasing the concentration of the solute until it exceeds the solubility limit and crystals begin to form.[9]
-
Protocol:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexane) at room temperature to create a clear, nearly saturated solution.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small hole, or with parafilm punctured with a needle, to allow for slow evaporation.
-
Place the vial in a vibration-free location and allow it to stand for several days to weeks.
-
Monitor for the formation of well-defined single crystals.
-
2. Vapor Diffusion:
-
Principle: This technique is particularly effective for small quantities of material and involves creating a mixed-solvent system through the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound in a more soluble, less volatile solvent.[8]
-
Protocol:
-
Prepare a concentrated solution of the compound in a good solvent (e.g., dichloromethane).
-
Place a small, open vial containing this solution inside a larger, sealed container.
-
Add a larger volume of a volatile anti-solvent (e.g., hexane or diethyl ether) to the outer container, ensuring the level is below the top of the inner vial.
-
Seal the outer container and allow the anti-solvent vapor to slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
3. Cooling:
-
Principle: This method relies on the principle that the solubility of most compounds decreases as the temperature of the solution is lowered.[9]
-
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (but below the solvent's boiling point).
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the solution can be placed in a refrigerator or freezer to further decrease the temperature. The slow cooling rate is crucial for the formation of large, well-ordered crystals.
-
Comparative Analysis with Other Spectroscopic Techniques
While other analytical methods are indispensable in routine chemical analysis, they provide indirect structural information that requires interpretation and can sometimes be ambiguous.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[6] | Provides a definitive, high-resolution structure.[10] | Requires a suitable single crystal, which can be challenging to obtain.[1][2] |
| NMR Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds.[11][12] | Provides information about the structure in solution, which can be more physiologically relevant.[10] Can provide dynamic information.[13] | Structure is inferred from spectral data, which can be complex to interpret for novel scaffolds.[14] Does not directly provide bond lengths or angles.[15] |
| Mass Spectrometry | Provides the mass-to-charge ratio of the molecule and its fragments.[16][17] | High sensitivity, allows for determination of molecular weight and formula.[18][19] | Provides no direct information about the 3D arrangement of atoms or connectivity.[20] |
NMR spectroscopy is a cornerstone of organic chemistry for structural elucidation.[21] It provides detailed information about the connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei.[12] For this compound, ¹H and ¹³C NMR would reveal the number of unique protons and carbons and their immediate electronic environments. 2D NMR techniques like COSY and HMBC can establish through-bond correlations, helping to piece together the molecular skeleton.
However, while powerful, NMR provides a structural model based on interpretation of spectral data. For complex or novel heterocyclic systems, definitive assignment of all signals can be challenging, and subtle isomeric differences may be difficult to discern without ambiguity. It provides a picture of the molecule in solution, which may differ from its solid-state conformation.[10][22]
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[17] It is excellent for determining the molecular weight of a compound with high accuracy, which in turn can help to determine its molecular formula.[16][19] The fragmentation pattern observed in a mass spectrum can also offer clues about the structural motifs present in the molecule.[18]
The primary limitation of mass spectrometry in this context is that it does not provide information about the spatial arrangement of atoms.[20] Different isomers of this compound would have the exact same molecular weight and could potentially show very similar fragmentation patterns, making unambiguous identification based on MS alone impossible.
Caption: Logical relationship of analytical techniques for structural validation.
Conclusion: The Synergy of Techniques with X-ray Crystallography as the Arbiter
In modern chemical research and drug development, a multi-faceted analytical approach is standard practice. NMR and mass spectrometry are essential for the initial characterization and confirmation of the synthesis of a target molecule like this compound. They provide crucial, complementary data regarding molecular formula and connectivity.
However, when absolute certainty of the three-dimensional structure is required, single-crystal X-ray diffraction is the ultimate arbiter. It moves beyond interpretation to provide a direct, high-resolution visualization of the molecule as it exists in the solid state. For the advancement of drug discovery programs based on the pyrrolo[3,2-c]pyridine scaffold, the investment in obtaining a crystal structure provides an invaluable and definitive foundation upon which all further research can be confidently built.
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1133–1141. Retrieved from [Link]
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(2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
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(2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]
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Wang, C., et al. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Retrieved from [Link]
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(2015, August 5). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]
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(2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Retrieved from [Link]
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(n.d.). Structure Elucidation by NMR. ETH Zurich. Retrieved from [Link]
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(2021, May 27). X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. PubMed. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Methyl 1H-Pyrrolo[3,2-c]pyridine-3-carboxylate Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the nuanced structural variations of heterocyclic scaffolds can profoundly influence biological activity. The pyrrolopyridine core, a bioisostere of indole, is a privileged pharmacophore found in numerous clinically significant molecules. Distinguishing between its isomers is therefore a critical step in the synthesis and characterization of novel therapeutic agents. This guide provides an in-depth spectroscopic comparison of methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate and its key isomers, offering experimental data and interpretive insights to aid researchers in their analytical endeavors.
Introduction: The Significance of Isomeric Purity in Pyrrolopyridines
The spatial arrangement of the nitrogen atom within the pyridine ring of the pyrrolopyridine scaffold dramatically alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These changes directly impact how the molecule interacts with biological targets, making the unambiguous identification of a specific isomer paramount. For instance, the positioning of the nitrogen can affect pKa, lipophilicity, and metabolic stability, all of which are crucial parameters in drug development. This guide will focus on the spectroscopic signatures that allow for the confident differentiation of these closely related structures.
Visualizing the Isomeric Landscape
The isomers under consideration share the same molecular formula, C₉H₈N₂O₂, and molecular weight, 176.17 g/mol , but differ in the fusion of the pyrrole and pyridine rings.
Figure 1: Structures of Key Methyl Pyrrolopyridine-3-carboxylate Isomers.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed differences in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these isomers. The differentiation primarily relies on the distinct electronic environments of the protons and carbons, which are influenced by the position of the pyridine nitrogen.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling constants of the aromatic protons on both the pyrrole and pyridine rings provide a unique fingerprint for each compound. The proximity of the electron-withdrawing nitrogen atom in the pyridine ring significantly deshields adjacent protons.
| Proton | This compound (Predicted) | Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Predicted) | Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (Predicted) |
| Pyrrole-H2 | ~8.2 ppm (s) | ~8.3 ppm (s) | ~8.1 ppm (s) |
| Pyridine-Hα | ~9.0 ppm (s) | ~8.4 ppm (dd) | ~8.3 ppm (d) |
| Pyridine-Hβ | ~7.7 ppm (d) | ~7.2 ppm (dd) | ~7.1 ppm (dd) |
| Pyridine-Hγ | ~8.5 ppm (d) | ~8.2 ppm (dd) | - |
| NH | ~12.0 ppm (br s) | ~12.5 ppm (br s) | ~11.8 ppm (br s) |
| OCH₃ | ~3.9 ppm (s) | ~3.9 ppm (s) | ~3.9 ppm (s) |
Interpretive Insights:
-
Pyrrole-H2 Proton: The chemical shift of the proton at the 2-position of the pyrrole ring is a key indicator. Its proximity to the ester group results in a downfield shift in all isomers.
-
Pyridine Protons: The most significant variations are observed in the pyridine ring protons. For the pyrrolo[3,2-c] isomer, the proton adjacent to the nitrogen (H4) is expected to be the most deshielded. In the pyrrolo[2,3-b] isomer, the characteristic coupling patterns of the three adjacent pyridine protons provide a clear signature. The pyrrolo[3,2-b] isomer will show a different set of couplings for its pyridine protons.
-
NH Proton: The chemical shift of the pyrrole NH proton is solvent-dependent but will generally appear as a broad singlet at a high chemical shift.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms in the pyridine ring being particularly diagnostic. The carbon atoms directly bonded to the nitrogen atom will exhibit the most significant downfield shifts.
| Carbon | This compound (Predicted) | Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Predicted) | Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (Predicted) |
| C=O | ~164 ppm | ~165 ppm | ~164 ppm |
| Pyrrole-C2 | ~135 ppm | ~138 ppm | ~133 ppm |
| Pyrrole-C3 | ~110 ppm | ~108 ppm | ~112 ppm |
| Pyridine-Cα | ~145 ppm | ~149 ppm | ~148 ppm |
| Pyridine-Cβ | ~118 ppm | ~121 ppm | ~117 ppm |
| Pyridine-Cγ | ~140 ppm | ~130 ppm | - |
| OCH₃ | ~52 ppm | ~52 ppm | ~52 ppm |
Interpretive Insights:
The carbon chemical shifts of the pyridine ring are highly sensitive to the position of the nitrogen atom. By comparing the observed shifts with predicted values or with data from closely related known compounds, a confident assignment can be made.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational bands to consider include:
-
N-H Stretch: A sharp to moderately broad peak in the region of 3300-3400 cm⁻¹ corresponding to the pyrrole N-H stretching vibration.
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ due to the stretching of the ester carbonyl group. The exact position can be subtly influenced by the electronic nature of the aromatic system.
-
C=N and C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region corresponding to the stretching vibrations of the aromatic rings.
-
C-O Stretch: A strong band in the 1300-1200 cm⁻¹ region from the ester C-O bond.
While the IR spectra of the isomers will be broadly similar, subtle shifts in the positions and intensities of the aromatic stretching bands may be observable, reflecting the different dipole moments and bond strengths within the isomeric systems.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) for all isomers, confirming the molecular weight. The fragmentation patterns can provide further structural clues.
Expected Fragmentation Pathways:
Figure 2: Generalized Mass Spectrometry Fragmentation Pathway.
Common fragmentation pathways include the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 145, followed by the loss of carbon monoxide (CO) to yield an ion corresponding to the pyrrolopyridine cation. Another significant fragmentation is the loss of the entire carbomethoxy group (•CO₂CH₃) to give a fragment at m/z 117. While the major fragments will be the same for all isomers, the relative intensities of these fragment ions may differ, providing a potential avenue for differentiation.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
Synthesis of Methyl 1H-Pyrrolopyridine-3-carboxylates
A common synthetic route involves the Fischer indole synthesis or related cyclization strategies starting from appropriate pyridine derivatives. For example, the synthesis of this compound can be achieved from a suitable hydrazinopyridine precursor.
A Comparative Guide to the Molecular Docking of Pyrrolo[3,2-c]pyridine Derivatives: Targeting Cancer's Key Vulnerabilities
In the landscape of modern drug discovery, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, particularly in the development of novel anticancer agents. Its rigid framework and capacity for diverse functionalization have made it a focal point for medicinal chemists. A critical tool in the rational design of these derivatives is molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a larger target. This guide provides an in-depth, comparative analysis of molecular docking studies of pyrrolo[3,2-c]pyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuances of their interactions with two prominent cancer targets, tubulin and protein kinases, and provide a robust, validated protocol for conducting these essential in silico experiments.
The Rise of Pyrrolo[3,2-c]pyridines in Oncology
The pyrrolo[3,2-c]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows it to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases. Furthermore, its unique topology has been successfully exploited to design potent inhibitors of tubulin polymerization. The anticancer potential of these derivatives is well-documented, with numerous studies reporting significant antiproliferative activities against various cancer cell lines.[1][2] Molecular docking has been instrumental in elucidating the structure-activity relationships (SAR) of these compounds, providing a molecular basis for their biological effects and guiding the design of more potent and selective inhibitors.
Comparative Docking Analysis: Unveiling Binding Secrets
A direct comparison of docking studies reveals trends in how substitutions on the pyrrolo[3,2-c]pyridine scaffold influence binding affinity and selectivity for different targets. Here, we compare the docking performance of representative derivatives against tubulin and a key protein kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Targeting Tubulin: The Colchicine-Binding Site
The colchicine-binding site on β-tubulin is a well-established target for antimitotic agents.[3] Pyrrolo[3,2-c]pyridine derivatives have been designed to mimic the binding of colchicine, thereby inhibiting tubulin polymerization and arresting cell division. A key study designed and synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[4][5]
Molecular docking studies of these derivatives into the colchicine-binding site of tubulin (PDB ID: 1SA0) have revealed crucial interactions. For instance, a highly potent derivative, referred to as 10t in one study, demonstrated a binding energy of -8.16 kcal/mol.[2] The docking pose showed that the trimethoxyphenyl group, a common feature in many colchicine site inhibitors, occupies a hydrophobic pocket. Furthermore, the pyrrolo[3,2-c]pyridine core forms key hydrogen bonds with residues such as Thrα179 and Asnβ349.[4][5]
| Derivative | Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 10t | Tubulin | 1SA0 | -8.16 | Thrα179, Asnβ349, Valα181 | [2][4][5] |
| Colchicine | Tubulin | 1SA0 | -8.27 | Valα181, Thrα179 | [2] |
| Pyrroloallocolchicinoid 1 | Tubulin | 1SA0 | -8.16 | Thrα179 | [2] |
| Pyrroloallocolchicinoid 2 | Tubulin | 1SA0 | -7.96 | Valβ238, Serα178 | [2] |
This table presents a comparative summary of docking results for pyrrolo[3,2-c]pyridine derivatives and related compounds targeting the colchicine-binding site of tubulin.
The causality behind these interactions lies in the strategic placement of functional groups. The trimethoxyphenyl moiety mimics the A-ring of colchicine, while the substituted aryl group at the 6-position of the pyrrolo[3,2-c]pyridine scaffold explores a different region of the binding pocket, contributing to both affinity and selectivity.
Targeting Protein Kinases: The ATP-Binding Pocket
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The pyrrolo[2,3-d]pyrimidine scaffold, a close analog of pyrrolo[3,2-c]pyridine, has been extensively studied for its kinase inhibitory activity, particularly against VEGFR-2, a key mediator of angiogenesis.[7] Docking studies of these derivatives into the ATP-binding site of VEGFR-2 (PDB ID: 4ASD) have provided valuable insights into their mechanism of action.
A series of novel pyrrolo[2,3-d]pyrimidine derivatives were designed as multi-kinase inhibitors with a focus on VEGFR-2.[8] Docking simulations revealed that these compounds form a critical hydrogen bond with the hinge region residue Cys919, a hallmark of type II kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core acts as the hinge-binding motif, while various substituents are designed to occupy the hydrophobic regions of the ATP-binding pocket.
| Derivative | Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4e | VEGFR-2 | 4ASD | -9.2 | Cys919, Glu885, Asp1046 | [8] |
| Sunitinib (Reference) | VEGFR-2 | 4ASD | -8.8 | Cys919, Glu885 | [8] |
| Sorafenib (Reference) | VEGFR | 1UWH | Not Reported | Cys919, Asp1046, Glu885 | [9] |
This table summarizes the docking results of pyrrolo[2,3-d]pyrimidine derivatives against the ATP-binding site of VEGFR-2, in comparison with known inhibitors.
The superior docking score of compound 4e compared to the reference drug Sunitinib suggests a more favorable binding interaction, which correlates with its potent in vitro inhibitory activity.[8] The causality here is the optimal positioning of the molecule to engage in multiple favorable interactions, including the key hinge hydrogen bond and hydrophobic interactions within the pocket.
A Validated Protocol for Comparative Docking Studies
To ensure the scientific integrity and reproducibility of docking studies, a well-defined and validated protocol is paramount. The following step-by-step methodology provides a self-validating system for the comparative docking of pyrrolo[3,2-c]pyridine derivatives.
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology
1. Protein Preparation:
-
Objective: To prepare the receptor for docking by removing extraneous molecules and adding necessary parameters.
-
Protocol:
-
Retrieve the crystal structure of the target protein (e.g., tubulin, VEGFR-2) from the Protein Data Bank (PDB).
-
Remove water molecules, co-solvents, and any co-crystallized ligands not relevant to the study.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock Vina).
-
-
Causality: A clean and properly protonated protein structure is essential for accurate calculation of electrostatic and van der Waals interactions during docking.
2. Ligand Preparation:
-
Objective: To generate a low-energy 3D conformation of the pyrrolo[3,2-c]pyridine derivatives.
-
Protocol:
-
Draw the 2D structures of the derivatives using a chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds.
-
Save the prepared ligands in a suitable format (e.g., PDBQT).
-
-
Causality: Starting with a low-energy conformation of the ligand allows the docking algorithm to more efficiently search the conformational space for the optimal binding pose.
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation around the active site of the protein.
-
Protocol:
-
Identify the binding site based on the co-crystallized ligand or from literature reports.
-
Define a grid box that encompasses the entire binding site with a buffer of 3-6 Å around the ligand.[1]
-
Set the grid spacing to an appropriate value (e.g., 1 Å).
-
-
Causality: The grid box confines the docking search to the region of interest, significantly improving computational efficiency and reducing the likelihood of finding irrelevant binding poses.
4. Molecular Docking:
-
Objective: To predict the binding affinity and pose of the ligands within the defined grid box.
-
Protocol:
-
Causality: The docking algorithm explores various conformations and orientations of the ligand within the active site, and the scoring function estimates the binding affinity for each pose.
5. Protocol Validation:
-
Objective: To ensure that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.
-
Protocol:
-
If a co-crystallized ligand is available, extract it from the protein structure and re-dock it into the active site using the same protocol.
-
Calculate the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[12]
-
-
Causality: This self-validating step provides confidence that the docking parameters are appropriate for the system under study and that the results are reliable.
6. Analysis of Results:
-
Objective: To interpret the docking results and identify key interactions.
-
Protocol:
-
Analyze the binding energies (docking scores) of the different derivatives. A more negative score generally indicates a stronger binding affinity.[13]
-
Visualize the top-ranked docking poses for each ligand in complex with the protein using molecular visualization software (e.g., PyMOL, Chimera).
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
-
Causality: Visual inspection and interaction analysis are crucial for understanding the molecular basis of binding and for ensuring that the predicted binding mode is chemically reasonable.[13]
7. Comparative Analysis:
-
Objective: To compare the docking results of different derivatives and establish structure-activity relationships.
-
Protocol:
-
Create tables and plots to compare the docking scores and key interactions of the derivatives.
-
Correlate the docking results with experimental data, such as IC50 values, if available.
-
Use the insights gained to propose modifications to the pyrrolo[3,2-c]pyridine scaffold to improve binding affinity and selectivity.
-
-
Causality: This final step closes the loop of rational drug design, using computational insights to guide further experimental work.
Visualizing Key Interactions
The following diagram illustrates the conceptual binding modes of pyrrolo[3,2-c]pyridine derivatives in the active sites of tubulin and a protein kinase.
Caption: Conceptual binding modes of pyrrolo[3,2-c]pyridine derivatives.
Conclusion and Future Directions
This guide has provided a comparative overview of molecular docking studies of pyrrolo[3,2-c]pyridine derivatives against key cancer targets. The insights gleaned from these in silico analyses, when coupled with robust experimental validation, are invaluable for the rational design of next-generation anticancer agents. The provided protocol offers a framework for conducting reliable and reproducible docking studies. As computational methods continue to evolve, integrating techniques such as molecular dynamics simulations and free energy calculations will further enhance the predictive power of these studies, paving the way for the discovery of more potent and selective pyrrolo[3,2-c]pyridine-based therapeutics.
References
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305734. [Link]
-
Maleev, A. A., Fedorov, A. Y., & Ignatov, S. K. (2017). DOCKING STUDY OF PIRROLOALLOCOLCHICINOIDS - COLCHICINE - CORE BINDING SITE LIGANDS. ResearchGate. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
-
Alanazi, M. G., Abdel-aziz, A. A. M., & El-Azab, A. S. (2023). Novel pyrrolo[2,3-d]pyrimidine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
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Mbeket, S. B. N. (2022, April 25). How to validate the molecular docking results ? ResearchGate. [Link]
-
Gabr, M. T., El-Gazzar, M. G., & El-Gohary, N. S. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. [Link]
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Kellogg, G. E. (2010). Docking and Hydropathic Scoring of Polysubstituted Pyrrole Compounds with Anti-Tubulin Activity. PMC. [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. [Link]
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Wang, Q., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. [Link]
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Nikolic, K., & Agbaba, D. (2012). Design and Discovery of Kinase Inhibitors Using Docking Studies. ResearchGate. [Link]
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Sahoo, M., & Sahoo, R. K. (2014). An In silico Based Comparison of Drug Interactions in Wild and Mutant Human β-tubulin through Docking Studies. American Journal of Molecular Biology. [Link]
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Nikolic, K., Mavridis, L., Djikic, T., Vucicevic, J., Agbaba, D., & Yelekci, K. (2016). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. [Link]
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Al-Obaidi, Z., Al-Shammari, A. M., & Al-Hadded, A. (2022). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. [Link]
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Bioinformatics and Biotech Tools. (2023, March 24). 7 Expert Tips for Perfect Molecular Docking. YouTube. [Link]
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Aryapour, H., Dehdab, M., Sohraby, F., & Bargahi, A. (2017). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PMC. [Link]
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Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics. [Link]
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Wang, Y., et al. (2015). Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. ResearchGate. [Link]
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G. Jose, T. S. Kumara, et al. (2017). Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. Semantic Scholar. [Link]
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Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Metwally, K., Abo-Dya, N., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science. [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
-
Rodríguez-Hernández, E., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH. [Link]
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Sari Sabban. (2019, January 31). AutoDock Vina Tutorial. YouTube. [Link]
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El-Naggar, A. M., et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. PubMed. [Link]
-
Alanazi, M. G., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH. [Link]
-
Alanazi, M. G., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ScienceDirect. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Navigating the complexities of chemical waste management is a cornerstone of responsible research. For novel or specialized compounds like methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate, where comprehensive toxicological data may be sparse, a cautious and principled approach to disposal is not just a regulatory requirement—it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.
The core challenge in disposing of this compound lies in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. However, by examining structurally similar pyrrolopyridine derivatives and the parent pyridine compound, we can establish a robust and conservative disposal strategy. The guiding principle is to treat this substance as a hazardous chemical with unknown, but potentially significant, toxicological properties.
Immediate Safety Assessment & Hazard Identification
Given the lack of specific toxicological data for this compound, all handling and disposal operations must proceed with the assumption that the compound is hazardous.[1] Structurally related compounds, such as other functionalized pyrrolopyridines, are noted to cause skin, eye, and respiratory irritation.[2][3] The parent compound, pyridine, is classified as a harmful, highly flammable, and acutely toxic substance.[4][5][6] Therefore, this derivative should be managed as, at minimum, an irritant and potentially toxic chemical waste.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[7] Waste pyridine is listed as a hazardous waste, and its derivatives should be managed similarly until proven otherwise.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure a complete set of appropriate Personal Protective Equipment (PPE) is in use. This is a non-negotiable standard mandated by the Occupational Safety and Health Administration (OSHA) to minimize exposure.[7][9]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents contact with eyes, as similar compounds are known to cause serious eye irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, tested for compatibility). | Protects skin from potential irritation or absorption.[2][3] Contaminated gloves must be disposed of as hazardous waste. |
| Protective Clothing | A chemically resistant laboratory coat, long pants, and closed-toe shoes. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | All handling should occur within a certified chemical fume hood. | Prevents inhalation of any dusts or aerosols. A NIOSH-approved respirator may be required for spill clean-up outside of a fume hood.[2] |
Step-by-Step Disposal Protocol
Proper disposal is a systematic process that ensures safety and regulatory compliance from the moment the chemical is deemed waste until its final treatment.[10][11]
Step 1: Waste Segregation
Isolate waste this compound from all other waste streams at the point of generation.[12][13]
-
DO NOT mix with non-hazardous waste.
-
DO NOT mix with incompatible chemicals, such as strong oxidizing agents, acids, or bases, which could cause a dangerous reaction.[2][6]
-
Keep solid and liquid waste forms separate.[12]
Step 2: Containerization
Select a waste container that is compatible with the chemical and in good condition.[7][14]
-
Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[11][14]
-
Condition: The container must be free of damage, cracks, or residue from previous contents.[7]
-
Headspace: Fill the container to no more than 90% capacity to allow for expansion of vapors and prevent spills.[11][14]
Step 3: Labeling
Properly labeling the waste container is a critical regulatory requirement and essential for safe handling by all personnel.[10][11] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste this compound" .
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date on which waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or laboratory.
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[10][14]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][15]
-
Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[12][13]
-
Time Limits: A container can remain in the SAA for up to one year, or until it is full. Once full, it must be moved to a central storage area and removed by a licensed disposal service within a specified timeframe (typically 90 days for large quantity generators).[11][14]
Step 5: Arranging for Professional Disposal
Disposal of this chemical waste must be handled by a licensed and certified hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][7]
-
Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department will be the primary point of contact for arranging a waste pickup.
-
Provide Documentation: Supply the EHS office and the waste contractor with the full chemical name and any available safety information, including the SDS for similar compounds.
-
Recommended Treatment: The standard and most effective disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like nitrogen oxides.[2][8][13]
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access.
-
Contain: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the material.[5] Do not use combustible materials like paper towels to absorb large quantities.
-
Clean-Up: Wearing full PPE, carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated, labeled hazardous waste container.[16]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office immediately.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-step process governed by the principles of caution, containment, and compliance. By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure they are protecting themselves, their colleagues, and the environment. This commitment to rigorous safety protocols is the foundation of trustworthy and authoritative scientific practice.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
